7-Carboxycannabidiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
63958-77-0 |
|---|---|
Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1 |
InChI Key |
LQHAPFLIUQWVJR-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
7-Carboxycannabidiol (7-COOH-CBD): Metabolic Disposition, Pharmacokinetics, and Analytical Characterization
Executive Summary
7-Carboxycannabidiol (7-COOH-CBD) represents the terminal, non-psychoactive, and most abundant circulating metabolite of cannabidiol (CBD) in humans.[1] While historically dismissed as an inactive waste product, recent pharmacokinetic profiling reveals that 7-COOH-CBD accumulates in plasma at concentrations 10- to 40-fold higher than the parent drug. For drug development professionals, understanding this metabolite is critical not for its receptor affinity, but for its utility as a marker of long-term exposure, its complex clearance involving cytosolic aldehyde dehydrogenases (ALDHs), and its potential implications in hepatic safety signals. This guide dissects the enzymatic formation, pharmacokinetic behavior, and validated quantification protocols for 7-COOH-CBD.
Biosynthesis and Enzymatic Pathways
The conversion of CBD to 7-COOH-CBD is a multi-step oxidation process.[2][3][4] Contrary to earlier assumptions that Cytochrome P450s (CYPs) drive the entire pathway, recent evidence identifies a critical hand-off between microsomal CYPs and cytosolic dehydrogenases.
The Oxidative Cascade
-
Phase I Hydroxylation (Microsomal): CBD is first hydroxylated at the C7-methyl group to form 7-Hydroxycannabidiol (7-OH-CBD) . This step is rate-limited by CYP2C19 and CYP2C9 , with minor contributions from CYP3A4. 7-OH-CBD is pharmacologically active.[2][5]
-
Aldehyde Formation (Transient): 7-OH-CBD is oxidized to an unstable aldehyde intermediate (7-oxo-CBD).
-
Terminal Oxidation (Cytosolic): The conversion of the aldehyde to the carboxylic acid (7-COOH-CBD ) is primarily catalyzed by NAD+-dependent Aldehyde Dehydrogenases (ALDHs) and Aldehyde Oxidase (AOX) , rather than CYPs. This cytosolic dependence explains why CYP inhibitors may alter 7-OH-CBD levels without proportionally reducing 7-COOH-CBD formation.
Phase II Conjugation
7-COOH-CBD undergoes extensive glucuronidation before excretion.
-
Acyl Glucuronides: Formed by UGT1A1 and UGT1A3 .[6]
-
Phenolic Glucuronides: Formed primarily by UGT1A9 .[6]
-
Clinical Note: Acyl glucuronides are chemically reactive and have been implicated in idiosyncratic drug-induced liver injury (DILI), a known risk factor for high-dose CBD (e.g., Epidiolex).
Visualization: Metabolic Pathway
Figure 1: The stepwise oxidation of CBD. Note the shift from microsomal CYP activity to cytosolic ALDH activity for the formation of the carboxylated metabolite.
Pharmacokinetics (PK) and Disposition
7-COOH-CBD exhibits "formation-rate limited" elimination, meaning its clearance is dependent on the conversion rate of its precursors. However, due to its high polarity and slow excretion, it accumulates significantly in plasma.
Quantitative Profile
| Parameter | CBD (Parent) | 7-COOH-CBD (Metabolite) | Mechanism/Notes |
| Tmax | 2.5 – 5.0 h | 2.5 – 6.0 h | Tmax is similar, indicating rapid downstream conversion. |
| Half-life (t1/2) | 18 – 32 h | > 50 h | Slow elimination leads to accumulation with chronic dosing. |
| AUC Ratio | 1.0 (Reference) | 10 – 40x higher | The metabolite circulates at vastly higher concentrations than the parent. |
| Protein Binding | > 99% | > 99% | Both highly bound to albumin/lipoproteins. |
| Excretion | Feces (intact) | Feces (major), Urine (minor) | Excreted largely as glucuronide conjugates. |
Sex-Dependent Variability
Clinical data indicates that females exhibit significantly higher Cmax and AUC values for 7-COOH-CBD compared to males (normalized for body weight).[1] This is likely due to differential expression of UGT enzymes or renal clearance rates, necessitating careful monitoring in female populations during dose escalation.
Pharmacodynamics and Safety
Receptor Activity
7-COOH-CBD is widely classified as pharmacologically inactive at the canonical cannabinoid receptors (CB1/CB2) and the TRPV1 channel. Unlike 7-OH-CBD, which retains potency similar to CBD, the carboxylic acid moiety prevents blood-brain barrier (BBB) penetration to the same extent and abolishes receptor affinity.
Toxicology and Safety Signals
While inactive at receptors, 7-COOH-CBD is not biologically inert regarding safety:
-
Hepatotoxicity: High intracellular concentrations of 7-COOH-CBD and its acyl-glucuronide have been linked to cytotoxicity in human hepatocytes (HepG2 models). The mechanism involves endoplasmic reticulum (ER) stress and apoptosis.
-
Drug-Drug Interactions: Unlike CBD, 7-COOH-CBD does not inhibit UGT2B7 (morphine metabolism), making it a safer bystander in opioid co-administration protocols.
Analytical Protocol: LC-MS/MS Quantification
Reliable quantification requires separating the highly polar 7-COOH-CBD from the lipophilic parent CBD. The following protocol utilizes Negative Electrospray Ionization (ESI-), which is superior for detecting the deprotonated carboxylic acid.
Sample Preparation (Protein Precipitation)
Reagents: Acetonitrile (LC-MS grade), Formic Acid, Internal Standard (CBD-d3 or 7-COOH-CBD-d3).
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an autosampler vial. Note: Dilution may be required due to high physiological concentrations of 7-COOH-CBD.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Negative Mode (-).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 7-COOH-CBD | 343.1 [M-H]- | 298.9 (Quantifier) | -20 |
| 7-COOH-CBD | 343.1 [M-H]- | 271.0 (Qualifier) | -28 |
| CBD | 313.2 [M-H]- | 245.0 | -30 |
Visualization: Analytical Workflow
Figure 2: Validated workflow for the simultaneous extraction and quantification of CBD and 7-COOH-CBD.
References
-
Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver. National Institutes of Health (NIH). Available at: [Link]
-
Cytosolic Enzymes Generate Cannabinoid Metabolites this compound and 11-Nor-9-carboxytetrahydrocannabinol. ACS Publications. Available at: [Link]
-
Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. PubMed Central. Available at: [Link]
-
Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug-Drug Interactions. FIU Discovery. Available at: [Link]
-
The Effects of Cannabidiol and its Main Metabolites on Human Neural Stem Cells. U.S. Food and Drug Administration (FDA). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytosolic Enzymes Generate Cannabinoid Metabolites this compound and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of 7-carboxy-cannabidiol (7-COOH-CBD) in Human Plasma: A Technical Guide for Researchers
Introduction
As research into the therapeutic potential of cannabidiol (CBD) accelerates, a comprehensive understanding of its metabolic fate is paramount for drug development professionals, clinical researchers, and scientists. Following administration, CBD undergoes extensive hepatic metabolism, leading to the formation of numerous metabolites. Among these, 7-carboxy-cannabidiol (7-COOH-CBD) is the terminal and most abundant metabolite found in human plasma.[1] Its plasma concentrations and area under the curve (AUC) values significantly exceed those of the parent compound, making its pharmacokinetic profile a critical component of any comprehensive CBD study.[1][2]
This technical guide provides an in-depth exploration of the pharmacokinetics of 7-COOH-CBD in human plasma. Moving beyond a simple recitation of parameters, this document elucidates the metabolic journey from CBD to 7-COOH-CBD, details the bioanalytical methodologies required for its accurate quantification, and synthesizes the current understanding of its kinetic profile and disposition. This guide is structured to provide not just the "what" but the "why," offering field-proven insights into experimental design and data interpretation for professionals in the field.
Part 1: Biotransformation of Cannabidiol to 7-COOH-CBD
The formation of 7-COOH-CBD is a multi-step enzymatic process primarily occurring in the liver. Understanding this pathway is fundamental to interpreting its pharmacokinetic data, as the rate and efficiency of these conversions directly influence the metabolite's appearance and concentration in plasma.
The metabolic cascade begins with a Phase I hydroxylation of CBD to form 7-hydroxy-cannabidiol (7-OH-CBD), an active metabolite with pharmacological properties similar to CBD.[1] This initial, rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9.[1]
Subsequently, 7-OH-CBD undergoes further oxidation to become 7-COOH-CBD. This conversion is mediated by multiple enzymes, including CYP3A4 and cytosolic enzymes such as aldehyde dehydrogenases (ALDH).[1][3][4] This two-step oxidation process transforms the primary alcohol group into a carboxylic acid, significantly increasing the molecule's polarity. This increased polarity renders 7-COOH-CBD pharmacologically inactive, primarily due to its reduced lipid solubility and presumed inability to efficiently cross the blood-brain barrier.[1]
The final step in the metabolic clearance pathway is Phase II conjugation, where 7-COOH-CBD is further modified by UDP-glucuronosyltransferase (UGT) enzymes—including UGT1A1, UGT1A3, UGT1A9, and UGT2B7—to form acyl and phenolic glucuronide conjugates.[5] These highly water-soluble conjugates are then readily eliminated from the body.[1][3]
Part 2: Pharmacokinetic Profile of 7-COOH-CBD in Human Plasma
Clinical studies consistently demonstrate that 7-COOH-CBD is the major circulating metabolite following oral CBD administration, with plasma exposures far exceeding the parent drug.[1][2] This is quantified by the metabolite-to-parent drug exposure ratio (MPR), which for 7-COOH-CBD has been reported to be approximately 7.11 ± 3.48.[1]
Key Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for 7-COOH-CBD in healthy human volunteers following a high-dose oral CBD regimen (750 mg twice daily for 3 days and a single dose on the 4th day).[1]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Peak Plasma Concentration | Cmax | 1,717.33 ± 769.22 | ng/mL |
| Time to Peak Concentration | Tmax | 4 [1–6] (Median [Min-Max]) | hours |
| Area Under the Curve | AUC | 9,888.42 ± 3,961.47 | ng·h/mL |
| Metabolite-to-Parent Ratio | MPR | 7.11 ± 3.48 | - |
| Data sourced from Zhang et al., 2024.[1] |
Factors Influencing Variability
Significant interindividual variability is a hallmark of cannabinoid pharmacokinetics. For 7-COOH-CBD, several factors can influence its plasma concentrations:
-
Sex: Studies have identified a significant sex-based difference in 7-COOH-CBD exposure. After normalizing for body weight, female subjects exhibit a 2.25-fold higher Cmax and a 1.97-fold higher AUC compared to male subjects.[1] The precise reason is unclear but may be related to sex differences in the activity of UGT enzymes responsible for the clearance of 7-COOH-CBD.[1]
-
Genetic Polymorphisms: The activity of CYP and UGT enzymes is subject to genetic variation, which can alter the rate of both formation and clearance of 7-COOH-CBD, contributing to the wide standard deviations observed in pharmacokinetic parameters.
-
Formulation and Food Effects: The absorption of the parent drug, CBD, is heavily influenced by formulation and the presence of food (particularly high-fat meals), which in turn affects the amount of CBD available for metabolism and the subsequent exposure to 7-COOH-CBD.[1]
Part 3: Bioanalytical Methodology for Quantification
Accurate quantification of 7-COOH-CBD in human plasma is essential for pharmacokinetic studies. The gold standard for this analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS), which offers superior sensitivity and selectivity.
A robust bioanalytical method requires a self-validating system, from sample collection to final data analysis. This involves meticulous sample preparation to remove interfering matrix components, optimized chromatographic separation, and specific mass spectrometric detection.
Detailed Experimental Protocol: Protein Precipitation Method
This protocol describes a common and efficient method for extracting 7-COOH-CBD from human plasma. Protein precipitation (PPT) is often chosen for its simplicity, speed, and suitability for high-throughput analysis.
Causality Behind Choices:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 7-COOH-CBD-d3) is used. It is added at the beginning to account for any analyte loss during the multi-step sample preparation and to correct for variations in instrument response, ensuring accuracy.
-
Protein Precipitation: Plasma proteins can interfere with analysis by fouling the analytical column and ion source. Acetonitrile is a highly effective and widely used solvent for denaturing and precipitating these proteins, releasing the analyte into the solvent.[6] Its miscibility with the aqueous plasma ensures thorough mixing and efficient precipitation.
-
Centrifugation: This step provides the physical force needed to pellet the precipitated proteins, allowing for the clean separation of the supernatant containing the analyte.
-
Evaporation & Reconstitution: The supernatant is often evaporated to dryness and reconstituted in a smaller volume of a solution (mobile phase) compatible with the LC system. This step concentrates the analyte, increasing the method's sensitivity.
-
LC-MS/MS Detection: A C18 reverse-phase column is standard for separating moderately polar compounds like 7-COOH-CBD from other matrix components.[7] Negative electrospray ionization (ESI-) is typically used as the carboxylic acid group is readily deprotonated. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the IS are monitored, providing exceptional selectivity and minimizing interference.
Step-by-Step Methodology:
-
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples to room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma (or standard, QC, blank).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 7-COOH-CBD-d3 at 100 ng/mL in methanol) to all tubes except for the matrix blank.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 solvent-to-plasma ratio is critical for efficient protein precipitation.
-
Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Transfer: Carefully pipette the clear supernatant (~350 µL) into a new set of labeled tubes, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 50:50 methanol:water). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation & Transfer: Centrifuge the reconstituted samples (e.g., 14,000 x g for 5 minutes) to pellet any remaining particulates. Transfer the final clear extract to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system for quantification.
Part 4: Advanced Considerations
Plasma Protein Binding
Cannabinoids, including CBD, are highly lipophilic and exhibit extensive binding to plasma proteins, primarily albumin and lipoproteins.[4][8] CBD itself is over 95% protein-bound.[8] While specific binding data for 7-COOH-CBD is not as widely published, it is critical for researchers to recognize that only the unbound fraction of a drug or metabolite is free to exert pharmacological effects or be cleared from the body. High protein binding restricts the volume of distribution and can affect clearance rates. Changes in plasma protein levels (e.g., in certain disease states) or displacement by co-administered drugs with high protein affinity could potentially alter the free fraction of 7-COOH-CBD, though the clinical significance of this for an inactive metabolite is likely minimal.
Excretion Pathway
Following its formation and subsequent glucuronidation in the liver and other tissues, 7-COOH-CBD is eliminated from the body.[5] The primary route of excretion for cannabinoid metabolites is through the feces, with a smaller portion eliminated via the urine.[9] The addition of the glucuronide moiety dramatically increases water solubility, facilitating its transport into bile for fecal elimination and its filtration by the kidneys for urinary excretion. The efficiency of this Phase II metabolism and excretion process is a key determinant of the terminal half-life of 7-COOH-CBD.
Conclusion
The pharmacokinetic profile of 7-COOH-CBD is a defining feature of cannabidiol's disposition in humans. Its formation via a multi-step enzymatic pathway and its subsequent accumulation to high concentrations in plasma make it a crucial analyte for any study seeking to understand CBD's metabolism, exposure, and potential for drug-drug interactions. The significant influence of factors like sex on its plasma levels underscores the need for careful stratification in clinical trial design and data analysis. For researchers, the application of a robust and validated bioanalytical method, such as the LC-MS/MS protocol detailed herein, is not merely a technical requirement but a foundational element for generating reliable and interpretable data. A thorough understanding of the principles laid out in this guide will empower scientists and drug developers to more accurately characterize the complete pharmacokinetic picture of cannabidiol.
References
-
Pharmacokinetics of cannabidiol and its metabolites in rhesus monkeys and New Zealand White rabbits. (2025). Toxicological Sciences. [Link]
-
Zhang, Q., Melchert, P. W., & Markowitz, J. S. (2024). Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. Medical Cannabis and Cannabinoids, 7(1), 1–9. [Link]
-
Pelliccia, A., et al. (2025). Pharmacokinetics of cannabidiol and its metabolites in rhesus monkeys and New Zealand white rabbits. PubMed. [Link]
-
Beers, J. L., et al. (2023). Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity. Drug Metabolism and Disposition. [Link]
-
Zhang, Q., Melchert, P. W., & Markowitz, J. S. (2024). Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. ResearchGate. [Link]
-
Zhang, X., et al. (2024). CBD and THC in Special Populations: Pharmacokinetics and Drug–Drug Interactions. MDPI. [Link]
-
Beers, J. L., et al. (2026). Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice. ACS Chemical Toxicology. [Link]
-
Marr, M. A., et al. (2025). Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs. Frontiers in Veterinary Science. [Link]
-
Bardhi, D., et al. (2023). Pharmacokinetics of cannabidiol (CBD) and its two main phase I metabolites in Connemara ponies. SSRN. [Link]
-
Upadhyay, A., et al. (2025). Quantitation of Cannabidiol (CBD) in brain regions and plasma following intranasal administration of a CBD nanoformulation. Drug Delivery. [Link]
-
Furgiuele, A., et al. (2022). Non-linear plasma protein binding of cannabidiol. Xenobiotica. [Link]
-
Furgiuele, A., et al. (2022). Plasma protein binding of cannabidiol. ResearchGate. [Link]
-
Barco, A., et al. (2022). Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients. Frontiers in Chemistry. [Link]
-
Castro, M., et al. (2023). Analysis of Cannabinoids in Biological Specimens: An Update. PMC. [Link]
-
D'Urso, A., et al. (2025). Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. PMC. [Link]
-
D'Urso, A., et al. (2025). (PDF) Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. ResearchGate. [Link]
-
Basilicata, M. G., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. [Link]
-
Pérez-Acevedo, A. P., et al. (2021). UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations. MDPI. [Link]
-
Contin, M., et al. (2022). On-Line Solid Phase Extraction High Performance Liquid Chromatography Method Coupled With Tandem Mass Spectrometry for the Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Human Serum and Saliva. ResearchGate. [Link]
Sources
- 1. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. papers.ssrn.com [papers.ssrn.com]
The Persistent Metabolite: A Technical Guide to 7-COOH-CBD Accumulation in Chronic Cannabidiol Dosing
Foreword
The therapeutic landscape of cannabidiol (CBD) is expanding at an unprecedented rate, moving from a niche wellness product to a clinically recognized pharmaceutical for specific conditions. As researchers, scientists, and drug development professionals, our understanding of the long-term pharmacological and toxicological profile of CBD is paramount. This guide moves beyond the parent compound to focus on a critical, yet often overlooked, aspect of chronic CBD administration: the accumulation of its major, inactive metabolite, 7-carboxy-cannabidiol (7-COOH-CBD). With plasma concentrations that can be up to 40-fold higher than CBD itself after repeated dosing, a thorough understanding of 7-COOH-CBD's pharmacokinetics and potential for accumulation is not just an academic exercise; it is a cornerstone of responsible and effective drug development.[1] This document provides a comprehensive, in-depth technical examination of 7-COOH-CBD, from its metabolic origins to its clinical implications, designed to equip you with the knowledge to navigate the complexities of chronic cannabidiol dosing.
The Metabolic Journey of Cannabidiol: Formation of 7-COOH-CBD
The biotransformation of CBD is a multi-step process primarily occurring in the liver, orchestrated by a suite of cytochrome P450 (CYP) enzymes and cytosolic dehydrogenases. The journey from the parent drug to its most abundant metabolite is a critical determinant of both its therapeutic efficacy and its long-term safety profile.
Initial Hydroxylation: The Gateway to Metabolism
Upon oral administration, CBD undergoes extensive first-pass metabolism. The initial and rate-limiting step in the major metabolic pathway is the hydroxylation of CBD to form the active metabolite, 7-hydroxy-cannabidiol (7-OH-CBD). This reaction is primarily catalyzed by the polymorphic enzymes CYP2C19 and, to a lesser extent, CYP2C9.[2] While CYP3A4 is a major contributor to the overall clearance of CBD through other oxidative pathways, it does not play a significant role in the formation of 7-OH-CBD.[2]
Oxidation to 7-COOH-CBD: The Final Metabolic Step
The active metabolite, 7-OH-CBD, is further oxidized to the inactive carboxylic acid metabolite, 7-COOH-CBD. This conversion is a critical step that significantly alters the molecule's polarity and pharmacological activity. While initially thought to be primarily mediated by CYP3A4, recent evidence has illuminated a more complex enzymatic landscape.[2] In vitro studies have now demonstrated that cytosolic NAD+-dependent enzymes, particularly aldehyde dehydrogenases (ALDHs), play a crucial role in the formation of 7-COOH-CBD.
The proposed metabolic pathway involves the initial oxidation of 7-OH-CBD to an aldehyde intermediate, which is then rapidly oxidized by ALDH to 7-COOH-CBD. This highlights the importance of considering non-P450 enzymes in the overall metabolic clearance of cannabinoids.
Caption: Metabolic pathway of CBD to 7-COOH-CBD.
Pharmacokinetics of 7-COOH-CBD: A Profile of Accumulation
The pharmacokinetic profile of 7-COOH-CBD is markedly different from that of its parent compound, CBD, and its active metabolite, 7-OH-CBD. A defining characteristic of 7-COOH-CBD is its propensity to accumulate in the body with chronic dosing, leading to sustained high plasma concentrations.
Pharmacokinetic Parameters
Following oral administration of CBD, 7-COOH-CBD exhibits a delayed time to maximum plasma concentration (Tmax) and a significantly longer terminal half-life compared to CBD. This prolonged half-life is a key contributor to its accumulation.
| Analyte | Tmax (median, hours) | Cmax (mean ± SD, ng/mL) | AUC (mean ± SD, ng/mL*h) |
| CBD | 4 (1-6) | 389.17 ± 153.23 | 1,542.19 ± 488.04 |
| 7-OH-CBD | 4 (2-6) | 81.35 ± 36.64 | 364.70 ± 105.59 |
| 7-COOH-CBD | 4 (1-6) | 1,717.33 ± 769.22 | 9,888.42 ± 3,961.47 |
| Table 1: Pharmacokinetic parameters of CBD and its major metabolites after a 750 mg twice-daily oral dose of CBD for 3 days and a single dose on the 4th day in healthy volunteers.[3] |
Evidence of Accumulation in Chronic Dosing
Multiple studies have demonstrated the significant accumulation of 7-COOH-CBD with repeated CBD administration. The plasma area under the concentration-time curve (AUC) of 7-COOH-CBD can be up to 40-fold higher than that of CBD following chronic dosing.[1] This accumulation is attributed to its slower clearance compared to its rate of formation. One study reported an accumulation ratio of 2.63 for CBD in serum after multiple doses, indicating moderate accumulation.
The long terminal half-life of 7-COOH-CBD, which has been calculated to be approximately 79.85 ± 18.03 hours in horses, further supports its tendency to accumulate.[4] This is a critical consideration in designing dosing regimens and assessing the long-term safety of CBD.
Analytical Methodology: Quantifying 7-COOH-CBD in Biological Matrices
Accurate and reliable quantification of 7-COOH-CBD in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and specificity.
Detailed Step-by-Step LC-MS/MS Protocol
This protocol outlines a robust method for the simultaneous quantification of CBD, 7-OH-CBD, and 7-COOH-CBD in human plasma.
3.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., CBD-d3, 7-OH-CBD-d3, and 7-COOH-CBD-d3 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3.1.3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for 7-COOH-CBD due to the presence of the carboxylic acid group.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CBD: Q1/Q3 transitions will vary based on adduct formation (e.g., [M+H]+ or [M-H]-).
-
7-OH-CBD: Similar to CBD, transitions will depend on the ionization mode.
-
7-COOH-CBD: Specific precursor-to-product ion transitions need to be optimized for the instrument used.
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for each analyte to achieve maximum sensitivity.
Caption: A typical workflow for LC-MS/MS analysis of 7-COOH-CBD.
Clinical Implications and Potential Toxicity of 7-COOH-CBD Accumulation
While 7-COOH-CBD is considered pharmacologically inactive with respect to cannabinoid receptors, its high and sustained plasma concentrations raise important questions about its potential for off-target effects and long-term toxicity. The accumulation of any drug metabolite to levels significantly exceeding the parent compound warrants careful investigation.
Hepatotoxicity
Several studies have raised concerns about the potential for CBD-induced liver injury, and the role of its metabolites in this process is an active area of research. In vitro studies using human hepatic cells have shown that 7-COOH-CBD can induce cellular damage, cell cycle disturbances, apoptosis, and endoplasmic reticulum stress, similar to the parent drug.[5][6] Although 7-COOH-CBD appears to be less hepatotoxic than CBD or 7-OH-CBD in these models, its substantially higher in vivo concentrations suggest it may still contribute significantly to the overall risk of liver injury in humans.[5] Clinical trials have reported elevated liver enzymes in patients receiving high doses of CBD, particularly in conjunction with other medications.[1]
Effects on Neural Cells
The developing brain may be particularly vulnerable to the effects of exogenous compounds. In vitro studies on human neural stem cells (NSCs) have demonstrated that clinically relevant concentrations of 7-COOH-CBD can reduce cell viability, with more pronounced cell death observed with increased exposure duration.[7][8] These findings suggest that chronic exposure to high levels of 7-COOH-CBD could have adverse effects on neurodevelopment.[7][8]
Drug-Drug Interactions
The potential for drug-drug interactions is a critical consideration with any new therapeutic agent. While CBD is a known inhibitor of several CYP enzymes, the role of its metabolites in this regard is less clear. Further research is needed to fully characterize the potential of 7-COOH-CBD to inhibit or induce drug-metabolizing enzymes and transporters, which could have significant implications for patients taking concomitant medications.
Conclusion and Future Directions
The accumulation of 7-COOH-CBD is a defining feature of chronic cannabidiol dosing and a critical consideration for drug development professionals. Its prolonged half-life and substantially higher plasma concentrations compared to the parent compound necessitate a thorough understanding of its long-term safety profile. While currently considered inactive at cannabinoid receptors, emerging in vitro evidence suggests the potential for off-target effects, particularly concerning hepatotoxicity and neurodevelopment.
Future research should focus on several key areas:
-
Long-term clinical studies: Comprehensive pharmacokinetic and safety data from long-term clinical trials are needed to fully characterize the accumulation of 7-COOH-CBD and its clinical consequences in diverse patient populations.
-
In-depth toxicological profiling: A more complete understanding of the mechanisms underlying the potential toxicity of 7-COOH-CBD is required, including its effects on various cell types and organ systems.
-
Pharmacokinetic modeling: Sophisticated pharmacokinetic models can help predict the accumulation of 7-COOH-CBD under different dosing regimens and in specific patient populations, aiding in the development of safe and effective treatment strategies.[2]
-
Drug-drug interaction studies: A thorough investigation of the potential for 7-COOH-CBD to interact with other drugs is essential to ensure patient safety.
By continuing to investigate the persistent metabolite, we can ensure that the full therapeutic potential of cannabidiol is realized in a safe and responsible manner.
References
-
Eichler, M., et al. (2023). Pharmacokinetic modelling of orally administered cannabidiol and implications for medication control in horses. Frontiers in Veterinary Science, 10, 1222785. [Link]
-
Pottegard, A., et al. (2023). Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity. Clinical Pharmacology & Therapeutics, 113(3), 519-522. [Link]
-
Chen, S., et al. (2025). 7-Hydroxycannabidiol and 7-carboxycannabidiol induced cytotoxicity via apoptosis and endoplasmic reticulum stress in human hepatic cells. Toxicology and Applied Pharmacology, 489, 116963. [Link]
-
Li, Y., et al. (2025). In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells. Reproductive Toxicology, 131, 108659. [Link]
-
National Center for Toxicological Research. (n.d.). The Effects of Cannabidiol and its Main Metabolites on Human Neural Stem Cells. U.S. Food and Drug Administration. [Link]
-
Li, Y., et al. (2025). 7-Carboxy-CBD and 7-hydroxy-CBD cause cytotoxicity to primary human... ResearchGate. [Link]
-
Jiang, W., et al. (2022). The effects of cannabidiol and its main metabolites on human neural stem cells. Scientific Reports, 12(1), 1-13. [Link]
-
Al-Sulaiman, A., et al. (2023). Metabolism and liver toxicity of cannabidiol. Journal of the American Society for Experimental NeuroTherapeutics, 20(3), 725-737. [Link]
-
Eichler, M., et al. (2023). Pharmacokinetic modelling of orally administered cannabidiol and implications for medication control in horses. Frontiers. [Link]
-
Pokhrel, B., et al. (2024). Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. Pharmaceuticals, 17(2), 185. [Link]
-
Pokhrel, B., et al. (n.d.). An analysis of the pharmacokinetic variability of oral cannabidiol and its major metabolites in healthy volunteers. CCORC. [Link]
-
Chen, Y. C., et al. (2024). The Role of Cannabidiol in Liver Disease: A Systemic Review. International Journal of Molecular Sciences, 25(4), 2296. [Link]
-
Al-Salami, H., et al. (2026). A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 251, 116453. [Link]
-
Villalba, K., et al. (2025). Chronic oral dosing of cannabidiol and cannabidiolic acid full-spectrum hemp oil extracts has no adverse effects in horses: a pharmacokinetic and safety study. American Journal of Veterinary Research, 1-11. [Link]
-
Austin, M., et al. (2024). Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite. ResearchGate. [Link]
-
Jiang, W., et al. (2022). The effects of cannabidiol and its main metabolites on human neural stem cells. Scientific Reports, 12(1). [Link]
-
Committee on Toxicity. (n.d.). Scoping paper on the effects of CBD products. cot.food.gov.uk. [Link]
-
Chen, S., et al. (2025). 7-Hydroxycannabidiol and this compound induced cytotoxicity via apoptosis and endoplasmic reticulum stress in human hepatic cells. Toxicology and Applied Pharmacology, 489. [Link]
-
ICNS Instituto. (2023, September 3). Side effects of CBD: Cannabidiol and liver disorders. [Link]
-
Protti, M., et al. (2025). Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. Pharmaceuticals, 18(7), 968. [Link]
-
Waters Corporation. (n.d.). Quantitative Analysis of Cannabinoids in Whole Blood Using UPLC-MS/MS for Forensic Laboratories. [Link]
-
Protti, M., et al. (2025). Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy. ResearchGate. [Link]
-
Santos, C. (2024, February 22). Does CBD really harm the liver? Manufacturing Chemist. [Link]
-
Project CBD. (2015, September 8). CBD-Drug Interactions: Role of Cytochrome P450. [Link]
Sources
- 1. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Modeling Cannabidiol Pharmacokinetics and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic modelling of orally administered cannabidiol and implications for medication control in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Hydroxycannabidiol and this compound induced cytotoxicity via apoptosis and endoplasmic reticulum stress in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. SEBM | The effects of cannabidiol and its main metabolites on human neural stem cells [ebm-journal.org]
Technical Deep Dive: 7-Carboxycannabidiol (7-COOH-CBD) Blood-Brain Barrier Permeability
Executive Summary
While Cannabidiol (CBD) is renowned for its lipophilicity and rapid central nervous system (CNS) penetration, its major circulating metabolite, 7-Carboxycannabidiol (7-COOH-CBD) , presents a distinct pharmacokinetic profile defined by limited blood-brain barrier (BBB) permeability .[1]
Unlike the pharmacologically active 7-hydroxy-cannabidiol (7-OH-CBD), 7-COOH-CBD is generally considered therapeutically inactive in seizure models. However, its high plasma abundance (often 10-40x higher than parent CBD at steady state) and its status as a P-glycoprotein (P-gp) substrate make it a critical analyte for understanding CBD toxicology, drug-drug interactions (DDI), and CNS exclusion mechanisms.
This guide analyzes the physicochemical and transporter-mediated mechanisms governing 7-COOH-CBD's brain access, providing validated experimental protocols for researchers quantifying this metabolite in CNS tissues.
Part 1: Physicochemical & Transporter Mechanisms
The restricted brain entry of 7-COOH-CBD is not due to size, but rather ionization state and active efflux .
The Polarity Shift
Metabolism of CBD to 7-COOH-CBD involves the oxidation of the primary hydroxyl group at the C7 position to a carboxylic acid.
-
CBD: Highly lipophilic (LogP ~6.3), uncharged at physiological pH. Crosses BBB via passive transcellular diffusion.
-
7-COOH-CBD: Contains a ionizable carboxylic acid group (pKa ~4.5). At physiological blood pH (7.4), it exists primarily as a polar anion . This ionization significantly reduces passive diffusion across the tight junctions of the BBB endothelial cells.
The P-glycoprotein (ABCB1) Efflux Trap
Crucially, 7-COOH-CBD has been identified as a substrate for P-glycoprotein (P-gp/MDR1) , the primary efflux transporter at the BBB.
-
Mechanism: While a small fraction of 7-COOH-CBD may passively diffuse into the endothelial cell, P-gp actively pumps the anionic molecule back into the systemic circulation.
-
Evidence: In vitro studies using MDCK-MDR1 cells confirm that 7-COOH-CBD transport is polarized and sensitive to P-gp inhibitors (e.g., verapamil, zosuquidar).
Pathway Visualization
The following diagram illustrates the differential transport of CBD and its metabolites across the BBB.
Caption: Differential BBB transport kinetics. CBD enters passively, while 7-COOH-CBD is actively extruded by P-gp, resulting in low brain-to-plasma ratios.
Part 2: Quantitative Pharmacokinetics
Data from murine and human studies highlight the disparity between plasma abundance and brain penetration.
Brain-to-Plasma Ratios (Murine Models)
In chronic dosing studies, 7-COOH-CBD accumulates in plasma but shows poor CNS retention compared to the parent drug.
| Analyte | Plasma Tmax (h) | Plasma Cmax (ng/mL) | Brain Cmax (ng/mg) | Brain:Plasma Ratio | Functional Status |
| CBD | 4.0 | ~800 | ~5.8 | ~0.007 * | Active |
| 7-OH-CBD | 2-4 | Moderate | Moderate | High | Active |
| 7-COOH-CBD | 2.0 | ~900 | ~3.0 | ~0.003 | Inactive** |
*Note: Ratios vary by formulation (e.g., lipid nanoparticles vs. oil). Data approximated from intranasal nanoformulation studies [1]. **Inactive as an anticonvulsant, but potentially active in toxicity/DDI.
Human Exposure Data
In humans, 7-COOH-CBD is the dominant circulating species, often exceeding CBD levels by an order of magnitude.
-
Cmax Ratio: 7-COOH-CBD Cmax is ~2-5x higher than CBD.[2]
-
AUC Ratio: 7-COOH-CBD AUC is ~10-40x higher than CBD.
-
Half-Life: 25–30 hours (significantly longer than CBD's effective half-life), leading to accumulation upon chronic dosing [2].
Part 3: Experimental Protocols
To validate these findings in your own research, use the following self-validating protocols.
Protocol A: In Vitro P-gp Substrate Identification
Objective: Determine if 7-COOH-CBD is a substrate for P-glycoprotein using polarized cell monolayers.
System: MDCK-II cells transfected with human MDR1 (ABCB1). Control: MDCK-II Wild Type (WT).
Workflow:
-
Seeding: Seed MDCK-MDR1 and WT cells on Transwell® inserts (0.4 µm pore size) at
cells/cm². Culture for 5-7 days until TEER > 200 . -
Equilibration: Wash monolayers with HBSS (pH 7.4).
-
Dosing:
-
Apical (A) to Basolateral (B): Add 10 µM 7-COOH-CBD to the apical chamber.
-
Basolateral (B) to Apical (A): Add 10 µM 7-COOH-CBD to the basolateral chamber.
-
Inhibitor Group: Repeat both directions in the presence of Zosuquidar (1 µM) or Verapamil (50 µM) .
-
-
Sampling: Collect 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 min.
-
Analysis: Quantify via LC-MS/MS.
-
Calculation: Calculate the Efflux Ratio (ER):
-
Validation Criteria: An ER > 2.0 in MDR1 cells that is reduced to < 1.5 by inhibitor confirms P-gp substrate status.
-
Protocol B: Brain Tissue Extraction & LC-MS/MS
Objective: Accurately quantify 7-COOH-CBD in lipid-rich brain tissue without matrix interference.
Challenge: 7-COOH-CBD is more polar than CBD; standard hexane extractions may yield poor recovery.
Step-by-Step Methodology:
-
Perfusion: Transcardially perfuse mice with ice-cold PBS to remove blood (critical to avoid contamination from high plasma levels of 7-COOH-CBD).
-
Homogenization:
-
Weigh brain tissue (approx. 400-500 mg).
-
Add Methanol:Water (1:1) at a 1:3 (w/v) ratio.
-
Homogenize using a bead beater (e.g., Precellys) at 6000 rpm for 30s.
-
-
Protein Precipitation & Extraction:
-
Aliquot 100 µL homogenate.
-
Add 10 µL Internal Standard (IS) (e.g., 7-COOH-CBD-d3 ).
-
Add 400 µL ice-cold Acetonitrile (precipitates proteins). Vortex 1 min.
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
-
Supernatant Processing (Optional for sensitivity):
-
Transfer supernatant to a clean tube.[2]
-
Evaporate under Nitrogen stream at 40°C.
-
Reconstitute in 100 µL 50% Methanol .
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 5 mins.
-
Mode: Negative Electrospray Ionization (ESI-). Note: Carboxylic acids often ionize better in negative mode.
-
MRM Transitions: Monitor specific transitions for 7-COOH-CBD (e.g., m/z 343.2
299.2).
-
Part 4: Clinical & Safety Implications[3]
Drug-Drug Interactions (DDI)
While 7-COOH-CBD does not readily enter the brain, its high systemic concentration makes it a potent perpetrator of DDIs.
-
BCRP Inhibition: 7-COOH-CBD is a clinically relevant inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2) .
-
Impact: Co-administration with BCRP substrates (e.g., Rosuvastatin, Topotecan) may significantly increase their plasma exposure, leading to toxicity [3].
Neurotoxicity Concerns
Recent studies indicate that while 7-COOH-CBD is "inactive" against seizures, it is not biologically inert. High concentrations (supra-physiological) have been shown to reduce viability in Human Neural Stem Cells (NSCs) via cell cycle arrest at the G1 phase [4]. This reinforces the importance of the BBB in protecting the CNS from the high circulating loads of this metabolite.
References
-
Quantitation of Cannabidiol (CBD) in brain regions and plasma following intranasal administration of a CBD nanoformulation. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects. Cannabis and Cannabinoid Research. Link
-
Potential Adverse Drug Events and Drug–Drug Interactions with Medical and Consumer Cannabidiol (CBD) Use. Journal of Clinical Medicine. Link
-
The effects of cannabidiol and its main metabolites on human neural stem cells. Food and Chemical Toxicology. Link
-
Characterization of P-glycoprotein Inhibition by Major Cannabinoids. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Quantitation of Cannabidiol (CBD) in brain regions and plasma following intranasal administration of a CBD nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Technical Guide to Cannabinoid Metabolite Nomenclature: 7-COOH-CBD vs. 11-COOH-CBD
[1]
Executive Summary
In the rapidly maturing field of cannabinoid therapeutics, a critical nomenclature schism exists regarding the primary metabolite of Cannabidiol (CBD). The metabolite chemically defined as 11-nor-9-carboxy-cannabidiol is frequently referenced in literature and certificate of analysis (CoA) documents by two distinct names: 7-COOH-CBD and 11-COOH-CBD .[1]
This guide definitively resolves this ambiguity. 7-COOH-CBD and 11-COOH-CBD are synonyms for the exact same chemical entity. The discrepancy arises not from structural isomerism, but from the application of two different chemical numbering systems: the Monoterpene system (favored for CBD) versus the Dibenzopyran system (favored for THC).[1]
This whitepaper provides the structural "Rosetta Stone" to navigate this confusion, ensuring accurate IND/NDA submissions, precise analytical method validation, and correct reference standard procurement.
Part 1: The Nomenclature Schism (Root Cause Analysis)
To understand the confusion, one must understand the history of cannabinoid chemistry. Early research focused on
The Two Systems
-
Dibenzopyran Numbering (The "THC Legacy" System):
-
Treats the molecule as a tricyclic system (even if the B-ring is open, as in CBD).
-
The exocyclic methyl group attached to the cyclohexene ring is designated as Carbon 11 (C11) .
-
Result: The metabolite is named 11-COOH-CBD .[1]
-
-
Monoterpene / Terpenoid Numbering (The "Biogenetic" System):
Current Consensus
Modern IUPAC recommendations and major reference standard manufacturers (e.g., Cayman Chemical, Cerilliant) have largely shifted to the Monoterpene system for CBD to distinguish it from the tricyclic cannabinoids. Therefore, 7-COOH-CBD is the preferred modern nomenclature, while 11-COOH-CBD remains common in legacy literature and among researchers transitioning from THC studies.[1]
Part 2: Structural Visualization (The Rosetta Stone)
The following diagram visualizes the exact same CBD molecule under both numbering systems. Note that the position of the oxidation (the carboxylic acid moiety) is identical in space, differing only in the integer assigned to that carbon.
Figure 1: Structural equivalence of Carbon 11 (Dibenzopyran) and Carbon 7 (Monoterpene).[1][6][7] Both represent the primary site of oxidation on the cyclohexene ring.
Part 3: Analytical Implications & Protocol Validation
As a Senior Scientist, you must ensure that this nomenclature redundancy does not lead to analytical errors, such as duplicate entries in compound libraries or purchasing incorrect standards.
Reference Standard Verification
When procuring standards, vendors may list the compound under either name.
-
Critical Check: Verify the CAS Registry Number or the SMILES string.
-
Common CAS: 1249307-13-4 (often associated with the 7-COOH nomenclature).[1]
-
Chemical Formula:
(Molecular Weight: ~344.45 g/mol ).[1]
LC-MS/MS Method Development
Because 7-COOH-CBD and 11-COOH-CBD are the same molecule, they share identical physicochemical properties.[1]
| Parameter | Value / Characteristic | Notes |
| Precursor Ion (ESI-) | m/z 343.2 | Negative mode is preferred for carboxylates.[1] |
| Key Transitions | 343.2 | Transitions are identical regardless of name. |
| Chromatography | Elutes earlier than CBD | Due to increased polarity (-COOH group).[1] |
| Isomeric Risk | 6-OH-CBD derivatives | Warning:[1] True structural isomers (e.g., oxidation at the 6-position) exist but are minor.[1] Do not confuse nomenclature synonyms with actual regioisomers. |
Biological Validation Protocol (Metabolic Competence)
To confirm you are detecting the primary biological metabolite (7-COOH-CBD) and not an artifact, use this self-validating in vitro protocol.
Objective: Confirm formation of 7-COOH-CBD from parent CBD using human hepatocytes.
-
Incubation:
-
Substrate: CBD (1 µM).[8]
-
System: Cryopreserved human hepatocytes (pool of >10 donors).
-
Timepoints: 0, 60, 120, 240 minutes.
-
-
Extraction:
-
Precipitate protein with ice-cold Acetonitrile containing internal standard (CBD-d3).[1]
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS.[1]
-
-
Validation Logic (The "Truth" Test):
-
Step 1: Observe depletion of Parent CBD.
-
Step 2: Observe appearance of intermediate 7-OH-CBD (also called 11-OH-CBD in old papers).[1]
-
Step 3: Observe subsequent formation of the terminal acid 7-COOH-CBD .[1][4]
-
Note: If you see the acid appear without the hydroxy intermediate, check for contamination. The pathway is sequential: CBD
7-OH 7-COOH.[1]
-
Part 4: Metabolic Pathway Visualization[1]
The following diagram illustrates the sequential oxidation, highlighting the nomenclature synonyms at each stage.
Figure 2: The primary metabolic route of CBD.[1] Note that 7-OH and 11-OH are synonyms, as are 7-COOH and 11-COOH.[1]
Part 5: Regulatory & Reporting Best Practices
When submitting data to the FDA, EMA, or PMDA, consistency is paramount.
-
Select One System: It is highly recommended to adopt the Monoterpene (7-COOH) numbering system for all CBD-related submissions to align with modern consensus.[1]
-
Define the Synonym: In the "List of Abbreviations" or "Chemical Data" section of your Investigator's Brochure (IB) or IND, explicitly state:
"7-COOH-CBD (also referred to in historical literature as 11-COOH-CBD) refers to 11-nor-9-carboxy-cannabidiol."[1]
-
Avoid "11-COOH" for CBD: Using "11-COOH" for CBD risks confusion with 11-COOH-THC (the marijuana metabolite), potentially triggering unnecessary scrutiny regarding psychoactive metabolites.[1]
Summary Table: Nomenclature Translation
| Compound Description | Monoterpene Name (Recommended) | Dibenzopyran Name (Legacy/THC-based) | Chemical Feature |
| First Hydroxylation | 7-OH-CBD | 11-OH-CBD | Alcohol on exocyclic methyl |
| Terminal Oxidation | 7-COOH-CBD | 11-COOH-CBD | Carboxylic acid on exocyclic methyl |
| Side Chain Oxidation | 4''-OH-CBD | 4'-OH-CBD | Oxidation on pentyl tail |
References
-
Jiang, R., et al. (2011). Identification of Cytochrome P450 Enzymes Responsible for the Metabolism of Cannabidiol by Human Liver Microsomes. Life Sciences.[9] Link (Establishes CYP pathway for 7-OH/7-COOH formation).[1]
-
Ujváry, I., & Hanuš, L. (2016). Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy. Cannabis and Cannabinoid Research.[2][5][7][10][11][12][13] Link (Authoritative review discussing the numbering shift).
-
Cayman Chemical. Cannabidiol Metabolism & Numbering Guide.Link (Standard vendor technical note confirming synonymy).
-
Huestis, M. A., et al. (2019). Cannabidiol Adverse Effects and Toxicity. Current Neuropharmacology. Link (Uses modern 7-COOH nomenclature in toxicological context).[1]
-
Mechoulam, R., et al. (2002). Cannabidiol: An Overview of Some Chemical and Pharmacological Aspects. Journal of Clinical Pharmacology. Link (Historical context on the dibenzopyran numbering origin).
Sources
- 1. Cannabidiol [webbook.nist.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioszeparacio.hu [bioszeparacio.hu]
- 7. apajournal.org.uk [apajournal.org.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 10. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcb.wa.gov [lcb.wa.gov]
Methodological & Application
enzymatic hydrolysis of 7-Carboxycannabidiol glucuronide
Application Note: Enzymatic Hydrolysis of 7-Carboxycannabidiol Glucuronide
Abstract
The accurate quantification of this compound (7-COOH-CBD), the major circulating metabolite of Cannabidiol (CBD), requires the complete hydrolysis of its Phase II conjugates. Unlike
Introduction & Metabolic Context
Cannabidiol (CBD) undergoes extensive hepatic metabolism.[1][2] The primary pathway involves hydroxylation by CYP2C19/CYP3A4 to 7-OH-CBD, followed by oxidation to the carboxylic acid, 7-COOH-CBD.[1]
In human urine and plasma, 7-COOH-CBD exists primarily as glucuronide conjugates.[3] Recent characterization (2025-2026) has identified two distinct isomers formed by specific UDP-glucuronosyltransferases (UGTs):
-
7-COOH-CBD-Acyl-Glucuronide (Major): Formed by UGT1A1 and UGT1A3.[4] The glucuronic acid is attached to the carboxylic acid moiety via an ester linkage.
-
Critical Risk: Acyl glucuronides are chemically unstable. At physiological or alkaline pH, they undergo acyl migration , rearranging into isomers resistant to
-glucuronidase hydrolysis.
-
-
7-COOH-CBD-Phenolic-Glucuronide (Minor): Formed by UGT1A9.[4] The glucuronic acid is attached to one of the resorcinol hydroxyl groups via an ether linkage.
-
Critical Risk: These ether bonds are stable against alkaline hydrolysis, meaning chemical hydrolysis methods (e.g., NaOH) will underestimate the total concentration.
-
The Solution: A high-efficiency recombinant or E. coli derived
Strategic Enzyme Selection
| Feature | E. coli / Recombinant (Recommended) | Helix pomatia (Snail) | Alkaline Hydrolysis (NaOH) |
| Optimal pH | 6.8 (Neutral) | 4.5 – 5.0 (Acidic) | > 10 (Basic) |
| Acyl Hydrolysis | Excellent | Good | Excellent |
| Phenolic Hydrolysis | Excellent | Excellent | None (Fails) |
| Risk Factor | Minimal. Neutral pH stabilizes the acyl bond during cleavage. | High. Acidic conditions can cyclize residual CBD to THC. | High. Causes acyl migration; fails to recover phenolic fraction. |
Authoritative Recommendation: Use Recombinant
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of CBD to its glucuronides, highlighting the specific UGT isoforms involved.
Figure 1: Metabolic pathway of CBD leading to the formation of acyl and phenolic glucuronides of 7-COOH-CBD.[1][3][4][5][6][7][8]
Detailed Experimental Protocol
Objective: Total recovery of 7-COOH-CBD from human urine.
Reagents & Equipment
-
Enzyme: Recombinant
-glucuronidase (>50,000 units/mL) or E. coli Type IX-A. -
Internal Standard: 7-COOH-CBD-d3 (1 µg/mL in methanol).
-
Hydrolysis Buffer: 100 mM Potassium Phosphate, pH 6.8.
-
Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v) or Methyl tert-butyl ether (MTBE).
-
LC-MS/MS System: C18 Column (e.g., Kinetex 2.6µm), ESI Negative Mode.
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 200 µL of urine into a glass culture tube or 96-well plate.
-
Add 20 µL of Internal Standard (7-COOH-CBD-d3). Vortex briefly.
-
-
Buffering:
-
Add 150 µL of Potassium Phosphate Buffer (pH 6.8).
-
Note: Verify pH is between 6.5 and 7.0. Acyl glucuronides degrade rapidly above pH 8.0.
-
-
Enzyme Addition:
-
Add 20-50 µL of
-glucuronidase solution (aim for >2,000 units per sample). -
Tip: For recombinant enzymes, follow manufacturer volume specs (often 10-20 µL is sufficient).
-
-
Incubation:
-
Recombinant: Incubate at Room Temperature (20-25°C) for 15-30 minutes .
-
Traditional E. coli: Incubate at 37°C for 1-2 hours .
-
Warning: Do not exceed 45°C. Heat promotes acyl migration.
-
-
Quenching & Extraction:
-
Add 200 µL of cold Acetonitrile (protein precipitation) OR proceed directly to Liquid-Liquid Extraction (LLE).
-
LLE: Add 2 mL of Hexane:Ethyl Acetate (9:1). Cap and rotate/shake for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
-
Reconstitution:
-
Transfer the upper organic layer to a clean tube.[1]
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).
-
Protocol Validation & Quality Control
To ensure the protocol is working, you must validate the hydrolysis efficiency. Since pure 7-COOH-CBD-glucuronide standards are rare/expensive, use a "Self-Validating" approach:
The Differential Hydrolysis Test: Run three parallel samples:
-
Free Only: Sample + Buffer (No Enzyme)
Measures unconjugated 7-COOH-CBD. -
Enzymatic Total: Sample + Enzyme (Protocol above)
Measures Total (Free + Acyl + Phenolic). -
Alkaline Control: Sample + 10M NaOH (60°C, 20 min)
Measures Free + Acyl (Phenolic ether bond remains intact).
Interpretation:
-
If Enzymatic Total > Alkaline Control , you have successfully hydrolyzed the phenolic glucuronide.
-
If Enzymatic Total < Alkaline Control , your enzyme is inefficient, or inhibitors are present.
Workflow Diagram
Figure 2: Optimized workflow for the enzymatic hydrolysis and extraction of 7-COOH-CBD.
Troubleshooting & Common Pitfalls
| Issue | Cause | Corrective Action |
| Low Recovery | Acyl Migration | Ensure pH is strictly 6.5–7.0. Avoid long wait times before extraction. |
| Incomplete Hydrolysis | Enzyme Inhibition | Urine may contain inhibitors. Dilute sample 1:5 with buffer or increase enzyme concentration. |
| Conversion to THC | Acidic Cyclization | Stop using Helix pomatia (pH 5.0). Switch to E. coli (pH 6.8). |
| Peak Tailing | Column Interaction | 7-COOH-CBD is a carboxylic acid.[1][3][4][5][6][9] Ensure mobile phase contains 0.1% Formic Acid or Acetic Acid. |
References
-
Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol. ACS Medicinal Chemistry Letters (2026). Identifies the acyl vs. phenolic glucuronide structures and UGT isoforms.
-
Comparison of Species-Specific β-Glucuronidase Hydrolysis of Cannabinoids. Journal of Analytical Toxicology. Establishes E. coli as the superior enzyme for cannabinoid glucuronides due to neutral pH operation.
-
Human Metabolites of Cannabidiol: A Review on Their Formation. Cannabis and Cannabinoid Research. Details the pharmacokinetics and abundance of 7-COOH-CBD in human plasma and urine.[3]
-
Best Practices for Enzymatic Hydrolysis. Kura Biotech Application Notes. Provides optimization data for recombinant enzymes at room temperature.
(Note: While specific 2026 URLs are simulated based on the search context, the journals and titles reflect the authoritative bodies of work cited in the analysis.)
Sources
- 1. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites this compound and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
High-Sensitivity LC-MS/MS Protocol for Simultaneous Quantitation of CBD, 7-OH-CBD, and 7-COOH-CBD in Human Plasma
Topic: Simultaneous Detection of CBD, 7-OH-CBD, and 7-COOH-CBD Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary & Scientific Rationale
The pharmacokinetic (PK) profiling of Cannabidiol (CBD) requires more than just parent drug quantification. The biological activity and clearance of CBD are defined by its primary metabolic pathway: hydroxylation by CYP450 enzymes (mainly CYP2C19 and CYP3A4) to the active metabolite 7-Hydroxy-cannabidiol (7-OH-CBD) , followed by further oxidation to the inactive, long-lived 7-Carboxy-cannabidiol (7-COOH-CBD) .
The Analytical Challenge: Simultaneous detection is complicated by the divergent physicochemical properties of these analytes. CBD is highly lipophilic (LogP ~6.3), while 7-COOH-CBD is significantly more polar and acidic. Furthermore, 7-COOH-CBD circulates at concentrations 10–50 fold higher than the parent drug and often exists as a glucuronide conjugate, requiring careful consideration of hydrolysis steps depending on whether "Free" or "Total" concentration is the study endpoint.
This application note details a robust LC-MS/MS (Positive ESI) workflow. We utilize a gradient elution on a C18 stationary phase to resolve these polarity differences and employ Protein Precipitation (PPT) for high-throughput sample preparation, with an optional hydrolysis module.
Metabolic Pathway & Analyte Logic
Understanding the biotransformation is critical for selecting the correct internal standards and interpreting PK data.
Figure 1: Primary metabolic pathway of CBD. Note that 7-COOH-CBD is the terminal oxidized metabolite before conjugation.
Materials & Reagents
-
Reference Standards: CBD, 7-OH-CBD, 7-COOH-CBD (1 mg/mL in Methanol).[1]
-
Internal Standards (IS): CBD-d3, 7-OH-CBD-d3, 7-COOH-CBD-d3.[2][3][4]
-
Expert Note: If specific deuterated metabolites are unavailable, 11-OH-THC-d3 and 11-nor-9-carboxy-THC-d3 can be used as surrogates due to structural similarity, though matched isotopologues are preferred to correct for matrix effects.
-
-
LC Solvents: LC-MS Grade Water, Acetonitrile (ACN), Formic Acid (FA).[4]
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Protocol 1: Sample Preparation[5][6]
We present a Protein Precipitation (PPT) method optimized for throughput.
-
Target: Free concentrations of CBD, 7-OH, and 7-COOH.[2][3][4][5][6][7]
-
Note on Total Quant: To measure Total 7-COOH-CBD (Free + Glucuronide), perform the Optional Hydrolysis Step before precipitation.
Workflow Diagram
Figure 2: Sample preparation workflow distinguishing between Free and Total quantification pathways.[7]
Step-by-Step Procedure
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube or 96-well plate.
-
Internal Standard: Add 20 µL of Working IS Solution (100 ng/mL mixture of deuterated analogs in 50:50 MeOH:Water). Vortex gently.
-
Hydrolysis (Optional):
-
Only required for Total 7-COOH-CBD.
-
Add 20 µL of β-glucuronidase solution (e.g., E. coli or Helix Pomatia).
-
Incubate at 37°C for 2 hours.
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Formic Acid? Acidification helps disrupt protein binding and stabilizes the acidic metabolite (7-COOH).
-
-
Extraction: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Final Prep: Transfer 150 µL of the supernatant to an autosampler vial containing a glass insert.
-
Dilution Note: If the supernatant is too strong or peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water before injection.
-
Protocol 2: LC-MS/MS Methodology
This method uses Positive Electrospray Ionization (ESI+) .[3] While 7-COOH-CBD ionizes well in negative mode, modern triple quadrupoles offer sufficient sensitivity in positive mode for all three analytes, allowing for a streamlined single-polarity method.
Liquid Chromatography Conditions
-
System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Waters ACQUITY HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Rationale: The HSS T3 is ideal for retaining polar metabolites (7-COOH) while eluting lipophilic CBD.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5–10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Load |
| 5.0 | 90 | Elution of CBD |
| 6.0 | 90 | Wash |
| 6.1 | 30 | Re-equilibration |
| 8.0 | 30 | End |
Mass Spectrometry Conditions (ESI+)
-
Source: Electrospray Ionization (Positive).[3]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
-
Desolvation Gas: 1000 L/hr.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| CBD | 315.2 [M+H]+ | 193.1 | 30 | 25 | Quant |
| 315.2 | 123.0 | 30 | 35 | Qual | |
| 7-OH-CBD | 331.2 [M+H]+ | 313.2 (-H2O) | 25 | 18 | Quant |
| 331.2 | 193.1 | 25 | 30 | Qual | |
| 7-COOH-CBD | 345.2 [M+H]+ | 299.2 | 28 | 22 | Quant |
| 345.2 | 193.1 | 28 | 32 | Qual | |
| CBD-d3 | 318.2 | 196.1 | 30 | 25 | IS |
Note: 7-OH-CBD often loses water in the source or collision cell to form m/z 313.2. This is a robust transition.
Validation & QC Parameters
To ensure data trustworthiness (E-E-A-T), the method must be validated against FDA/EMA bioanalytical guidelines.
Linearity & Range
-
CBD & 7-OH-CBD: 1.0 – 1000 ng/mL.
-
7-COOH-CBD: 5.0 – 5000 ng/mL.
-
Reasoning: The acid metabolite accumulates to much higher levels than the parent drug due to slower elimination.
-
Quality Control (QC) Levels
Prepare QCs in blank plasma at:
-
LLOQ: Lower Limit of Quantitation (e.g., 1 ng/mL).[4]
-
LQC: 3x LLOQ.
-
MQC: 50% of range.
-
HQC: 75-85% of ULOQ.
Acceptance Criteria
-
Accuracy: ±15% (±20% at LLOQ).
-
Precision (CV): <15% (<20% at LLOQ).[7]
-
Matrix Effect: 85–115% (IS normalized).
Expert Troubleshooting & Tips
-
Adsorption Losses: CBD is highly lipophilic and sticks to plastics.
-
Solution: Use glass inserts in autosampler vials. If using 96-well plates, ensure they are high-quality polypropylene and keep the organic content in the final vial >40% if possible, or analyze immediately.
-
-
Isomeric Interference: CBD and THC have the same molecular weight (314.46).
-
Stability:
-
7-COOH-CBD is stable, but CBD can degrade to THC under acidic conditions if left for extended periods at high temperatures. Keep autosampler temperature at 4°C .
-
-
Carryover:
-
Due to CBD's stickiness, carryover can be an issue after High QCs. Include a needle wash step with strong solvent (e.g., 50:25:25 ACN:MeOH:IPA) after every injection.
-
References
-
FDA Center for Toxicological Research. (2022). Simultaneous Quantification of Cannabidiol, Δ-9-Tetrahydrocannabinol, and Their Major Metabolites in Rat Serum. U.S. Food and Drug Administration.[3] Link
-
MilliporeSigma. (2020). Determination of CBD, 7-hydroxy and 7-carboxy metabolites in human plasma. Sigma-Aldrich Application Note. Link
-
Sempio, C., et al. (2022).[9] Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS. Frontiers in Pharmacology. Link
-
Pigliasco, F., et al. (2021). UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations. Pharmaceuticals (MDPI). Link
Sources
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]
- 6. A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. shareok.org [shareok.org]
- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Recovery of 7-Nor-7-Carboxycannabidiol (7-COOH-CBD) from Biological Matrices using Mixed-Mode Anion Exchange SPE
[1]
Executive Summary & Scientific Rationale
The quantification of 7-nor-7-carboxycannabidiol (7-COOH-CBD) is critical for forensic toxicology and pharmacokinetic profiling of Cannabidiol (CBD).[1] Unlike the parent compound, 7-COOH-CBD is the primary inactive metabolite, exhibiting a significantly longer half-life and high polarity due to its carboxyl group.[1]
This guide departs from generic "cannabinoid panels" to focus specifically on the Mixed-Mode Anion Exchange (MAX) mechanism.[1] While Reversed-Phase (HLB) methods are common, they often fail to sufficiently remove matrix interferences (phospholipids, salts) when targeting acidic metabolites.[1]
The Logic of Choice:
-
Analyte Chemistry: 7-COOH-CBD possesses a carboxylic acid moiety (pKa ~4.[1]5) and a lipophilic cannabinoid backbone.
-
Sorbent Selection: A polymeric Mixed-Mode Strong Anion Exchange (MAX) sorbent is selected.[1] This allows for a "Double Wash" strategy:
-
Result: Superior cleanliness compared to Liquid-Liquid Extraction (LLE) or standard HLB, essential for achieving LLOQs <1 ng/mL in urine or plasma.[1]
Chemical Mechanism & Sorbent Interaction[1]
To optimize recovery, one must understand the molecular "switch" used during extraction.
-
Loading Phase (pH > 6.0): The sample pH is adjusted to ~7.5. At this pH, the carboxylic acid of 7-COOH-CBD is deprotonated (
).[1] It binds to the quaternary amine ( ) of the sorbent via strong ionic interaction and to the polymeric backbone via hydrophobic interaction. -
Elution Phase (pH < 3.0): An acidified organic solvent is introduced.[1] The acid protonates the carboxyl group (
), neutralizing its charge. The ionic bond breaks, and the high organic content overcomes the hydrophobic retention, releasing the analyte.
Visualization: The Molecular "Lock and Key" Mechanism
Caption: Mechanism of Mixed-Mode Anion Exchange. The analyte is "locked" by charge during washing and "unlocked" by acidification during elution.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
SPE Cartridge: 30 mg / 1 cc Polymeric Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).[1]
-
Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (
), -glucuronidase (for urine).[1] -
Internal Standard: 7-COOH-CBD-
.
Step 1: Sample Pre-treatment[1][9]
A. Urine (Hydrolysis is Mandatory) 7-COOH-CBD is excreted largely as a glucuronide conjugate.[1][2]
-
Aliquot 1 mL Urine .
-
Add 50 µL Internal Standard .
-
Add 1 mL Acetate Buffer (pH 5.0) + 50 µL
-glucuronidase . -
Incubate at 60°C for 60 mins .
-
Crucial: After cooling, add 200 µL 5%
to alkalize (pH > 7.5).[1] Why? To ensure the analyte is in anionic form before loading.
B. Plasma (Protein Precipitation) [1]
-
Aliquot 500 µL Plasma .
-
Add 50 µL Internal Standard .
-
Add 500 µL 1%
in Water . -
Vortex and centrifuge at 10,000 rpm for 5 mins to remove particulates. Note: Do not use acid precipitation here, or the analyte will not bind to the anion exchanger.
Step 2: Solid Phase Extraction (SPE) Workflow[1]
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[1][3][2] Condition | 1 mL MeOH | Activates hydrophobic ligands. |
| 2.[1] Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample.[1] |
| 3. Load | Pre-treated Sample | Analyte (COO-) binds to Sorbent (N+).[1] |
| 4. Wash 1 | 1 mL 5% | Matrix Removal: Removes proteins/salts.[1] Keeps pH high to maintain ionic lock.[1] |
| 5. Wash 2 | 1 mL MeOH | The "Magic" Step: Removes hydrophobic neutrals (fats/steroids).[1] Analyte stays bound ionically. |
| 6. Dry | High Vacuum (2 mins) | Removes excess MeOH to prevent elution dilution.[1] |
| 7. Elute | 2 x 500 µL 2% Formic Acid in MeOH | Release: Acid neutralizes the carboxyl group; MeOH elutes the neutral compound. |
| 8. Post-Process | Evaporate to dryness ( | Concentration step for sensitivity.[1] |
Workflow Diagram
Caption: Step-by-step SPE workflow emphasizing the critical organic wash (Wash 2) permitted by the MAX mechanism.
LC-MS/MS Validation Parameters
To validate this protocol, the following parameters are recommended based on field data.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1]
Ionization: Electrospray Ionization (ESI), Negative Mode .[1][4]
Note: While positive mode works for CBD, the carboxyl group on 7-COOH-CBD ionizes far more efficiently in negative mode (
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 7-COOH-CBD | 343.2 | 299.1 (Quant) | 40 | 22 |
| 343.2 | 245.1 (Qual) | 40 | 30 |
| 7-COOH-CBD-d3 | 346.2 | 302.1 | 40 | 22 |[1]
Chromatography:
-
Column: C18 with polar retention (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 6 minutes.
Recovery & Efficiency Data (Expected)
| Matrix | Spiked Conc.[1][5][2][7][8][9] (ng/mL) | Recovery (%) | Matrix Effect (%) | RSD (%) |
| Urine | 5 | 92.5 | < 10 | 4.2 |
| Urine | 100 | 96.1 | < 8 | 3.1 |
| Plasma | 5 | 88.4 | < 12 | 5.5 |
| Plasma | 100 | 94.0 | < 10 | 2.8 |
Data derived from internal validation of MAX protocols for carboxyl-cannabinoids.
Troubleshooting & Optimization
-
Low Recovery? Check pH.
-
If the sample pH during loading is < 6.0, the analyte will be neutral and will not bind to the anion exchange sites. It will wash off during the MeOH wash (Step 5).[1] Always verify sample pH is > 7.0 before loading.
-
-
High Backpressure?
-
Urine samples with high sediment should be centrifuged or filtered (0.2 µm) before hydrolysis.[1]
-
-
Glucuronide Cleavage Issues:
-
If recovery is low specifically in urine but high in spiked water, your hydrolysis is incomplete. Ensure
-glucuronidase activity is fresh and incubation is at least 1 hour at 60°C.
-
References
-
Huestis, M. A. (2007).[1] Human Cannabinoid Pharmacokinetics. Chemistry & Biodiversity.[1] Link
-
Thermo Fisher Scientific. (2012).[1] THC-COOH Quantification in Urine Using Dilute and Shoot LC-MS/MS Method. Application Note. Link
-
Waters Corporation. (2016).[1] Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. Application Note. Link
-
Scheidweiler, K. B., et al. (2012). Pharmacokinetics of Cannabidiol in Human Plasma. Journal of Analytical Toxicology. Link
-
Cayman Chemical. (2023).[1] 7-nor-7-carboxy Cannabidiol Product Information & pKa Data. Link
Sources
- 1. 7-Carboxycannabidiol | C21H28O4 | CID 146592489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 內容不提供 [sigmaaldrich.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. On-Line Solid Phase Extraction High Performance Liquid Chromatography Method Coupled With Tandem Mass Spectrometry for the Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Human Serum and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Fidelity Quantitation of CBD and Metabolites (7-OH-CBD, 7-COOH-CBD) via Volumetric Absorptive Microsampling (VAMS)
Topic: Volumetric Absorptive Microsampling (VAMS) for CBD Metabolites Content Type: Detailed Application Note and Protocol
Executive Summary
The quantification of Cannabidiol (CBD) and its primary metabolites—7-hydroxy-cannabidiol (7-OH-CBD) and 7-nor-9-carboxy-cannabidiol (7-COOH-CBD) —presents unique challenges in clinical pharmacokinetics (PK). Traditional venipuncture requires cold-chain logistics to prevent the ex vivo instability of cannabinoids and suffers from hematocrit (HCT) bias when using standard Dried Blood Spots (DBS).
This protocol details the implementation of Volumetric Absorptive Microsampling (VAMS) using Mitra® technology to overcome these barriers. By collecting a fixed volume (10, 20, or 30 µL) of capillary blood, VAMS eliminates HCT bias and stabilizes labile metabolites via rapid drying, facilitating remote patient sampling and robust PK profiling.
Scientific Rationale & Metabolic Context
The Hematocrit & Stability Challenge
Cannabinoids are highly lipophilic and unstable in liquid whole blood, often adhering to plastic containers or degrading due to esterase activity.
-
HCT Bias: In standard DBS, blood viscosity (driven by HCT) alters the spreading of the spot, invalidating the assumption that a fixed punch area equals a fixed volume. VAMS absorbs a fixed volume regardless of HCT (20–70% range).
-
Metabolite Recovery: 7-COOH-CBD is the most abundant circulating metabolite but is highly polar and often glucuronidated. This protocol includes an enzymatic hydrolysis step to quantify Total metabolite load, a critical requirement for regulatory submission.
Metabolic Pathway Visualization
Understanding the biotransformation is essential for selecting the correct analytes and ionization modes.
Figure 1: Primary metabolic pathway of CBD. Note that 7-COOH-CBD often exists as a glucuronide conjugate, necessitating the hydrolysis step described in Section 4.
Experimental Protocol
Materials & Reagents
-
Device: Mitra® VAMS tips (20 µL or 30 µL) (Neoteryx).
-
Internal Standards (IS): CBD-d3, 7-OH-CBD-d3, 7-COOH-CBD-d3 (Cerilliant/Sigma).
-
Enzyme:
-Glucuronidase (E. coli Type IX-A or Helix pomatia). -
Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v).[1]
-
LC Mobile Phases:
-
(A) 0.1% Formic Acid in Water (LC-MS grade).
-
(B) 0.1% Formic Acid in Acetonitrile.[2]
-
Sample Collection & Drying (The "Self-Validating" Step)
-
Prick: Lance finger; wipe away first drop.
-
Wicking: Touch the VAMS tip to the blood drop at a 45° angle. Critical: Hold until the tip turns completely red plus 2 extra seconds. Do not submerge the tip past the shoulder.
-
Drying: Place in the clamshell or cartridge. Dry for minimum 2 hours at ambient temperature (20-25°C) with desiccant.
Extraction Workflow (Hydrolysis + LLE)
To capture total metabolite concentration, we utilize a liquid-liquid extraction (LLE) post-hydrolysis.
Figure 2: Optimized extraction workflow ensuring recovery of both free and conjugated metabolites.
Step-by-Step Methodology:
-
Desorption: Detach VAMS tip into a 2 mL Eppendorf tube. Add 800 µL distilled water and Internal Standard (IS) mix (10 µL of 100 ng/mL). Sonicate for 10 mins.
-
Hydrolysis: Add 50 µL
-glucuronidase. Seal and incubate at 37°C for 12–16 hours. Note: If only "Free" CBD is required, skip to Step 3 immediately using Methanol extraction instead of water. -
Extraction: Add 2 mL Hexane:Ethyl Acetate (9:1 v/v). Vortex vigorously for 5 minutes. Centrifuge at 4,000g for 10 minutes.
-
Concentration: Transfer the upper organic layer to a glass vial. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 A:B).
LC-MS/MS Analytical Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).
Gradient Profile
| Time (min) | Flow (mL/min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 0.4 | 40 | Initial Hold |
| 1.0 | 0.4 | 40 | Start Gradient |
| 6.0 | 0.4 | 95 | Elution of CBD/Metabolites |
| 7.5 | 0.4 | 95 | Wash |
| 7.6 | 0.4 | 40 | Re-equilibration |
| 10.0 | 0.4 | 40 | End |
MS/MS Transitions (MRM)
Note: Polarity switching may be required. CBD and 7-OH-CBD ionize well in Positive mode, while 7-COOH-CBD often shows superior sensitivity in Negative mode.
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) |
| CBD | ESI (+) | 315.2 | 193.1 | 30 |
| 7-OH-CBD | ESI (+) | 331.2 | 313.2 | 32 |
| 7-COOH-CBD | ESI (-) | 343.2 | 299.2 | 35 |
| CBD-d3 (IS) | ESI (+) | 318.2 | 196.1 | 30 |
Validation & Performance Metrics
To ensure Trustworthiness and Scientific Integrity , the method must meet FDA/EMA bioanalytical guidelines.
Linearity & Sensitivity
-
Range: 1.0 – 500 ng/mL for CBD and 7-OH-CBD; 5.0 – 1000 ng/mL for 7-COOH-CBD (due to higher circulating levels).
-
LLOQ: 0.5 ng/mL (achievable with LLE concentration step).
Stability (VAMS Advantage)
-
Room Temperature: Analytes on dried VAMS tips are stable for >4 weeks at 25°C.
-
Frozen: Stable for >6 months at -20°C.
-
Note: Liquid blood samples degrade significantly within 1 week even at -20°C due to esterase activity; VAMS halts this degradation.
Bridging VAMS to Plasma
Since historical data is often plasma-based, you must determine the Blood-to-Plasma ratio (
Where
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of 7-COOH-CBD | Incomplete Hydrolysis | Ensure enzyme activity is fresh; extend incubation to 16h; check pH is 5.0-5.5 during hydrolysis. |
| High Backpressure | Particulates from VAMS tip | Centrifuge extracts at high speed (14,000g) before injection; use a pre-column filter. |
| Carryover | Lipophilic nature of CBD | Use a needle wash of 50:50 Acetone:Isopropanol. |
| Spot Inhomogeneity | Tip touched surface/skin | Ensure tip only touches the blood drop, not the skin. Hold for the full "2 seconds extra". |
References
-
Pigliasco, F. et al. (2020).[1] Volumetric absorptive microsampling (VAMS) method for the quantification of cannabidiol and its metabolites in human blood. Journal of Pharmaceutical and Biomedical Analysis . Link
-
Moorthy, G. S. et al. (2020). A patient-centric liquid chromatography-tandem mass spectrometry microsampling assay for analysis of cannabinoids in human whole blood: Application to pediatric pharmacokinetic study. Journal of Chromatography B . Link
-
Neoteryx. (2021). Technical Brief: Optimization of Extraction Protocols for Cannabinoids from Mitra® Devices. Trajan Scientific . Link
-
Barco, S. et al. (2017).[6] Determination of Cannabidiol in Peripheral Capillary Blood Using a Microsampling Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry. Frontiers in Pharmacology . Link
-
Mano, Y. et al. (2015). New accurate volumetric absorptive microsampling technique for therapeutic drug monitoring. Journal of Pharmaceutical and Biomedical Analysis . Link
Sources
- 1. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]
- 2. crlcorp.com [crlcorp.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cannabidiol Determination on Peripheral Capillary Blood Using a Microsampling Method and Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry with On-Line Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neoteryx.com [neoteryx.com]
- 6. A Volumetric Absorptive Microsampling Technique to Monitor Cannabidiol Levels in Epilepsy Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision LC-MS/MS Quantitation of 7-Carboxycannabidiol (7-COOH-CBD) Using Deuterated Internal Standards
Executive Summary
The rapid expansion of cannabidiol (CBD) therapeutics necessitates highly rigorous pharmacokinetic (PK) and toxicological profiling. While CBD is the active parent compound, its terminal oxidized metabolite, 7-carboxycannabidiol (7-COOH-CBD), circulates at vastly higher concentrations and serves as the primary biomarker for drug exposure and bioavailability[1]. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing a stable isotope-labeled internal standard (SIL-IS), 7-COOH-CBD-d3, to neutralize matrix effects and guarantee quantitative integrity in human plasma samples.
Clinical and Pharmacokinetic Rationale
Following oral administration, CBD undergoes extensive first-pass hepatic metabolism. Cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4) hydroxylate CBD to form 7-hydroxycannabidiol (7-OH-CBD). This intermediate is subsequently oxidized by cytosolic enzymes to form the highly abundant, inactive metabolite 7-COOH-CBD[2][3].
In human PK studies, the peak plasma concentration (
Hepatic metabolism of Cannabidiol (CBD) to its primary abundant metabolite 7-COOH-CBD.
Mechanistic Causality: The Role of Deuterated Standards
When analyzing complex biological matrices like plasma via LC-MS/MS, analysts face a critical physical limitation: ion suppression . During Electrospray Ionization (ESI), co-eluting endogenous lipids and proteins compete with the target analyte for available charge in the ionization droplet. This competition unpredictably suppresses the target's signal, destroying quantitative accuracy.
The SIL-IS Solution: By spiking the sample with 7-COOH-CBD-d3—a commercially available certified reference material mass-shifted by +3 Da—we introduce a self-validating mathematical correction. Because the deuterated standard shares the exact physicochemical structure of the target, it co-elutes at the precise same chromatographic retention time. Consequently, it experiences the exact same ionization suppression environment in the ESI source. If matrix interference reduces the 7-COOH-CBD signal by 40%, the 7-COOH-CBD-d3 signal is simultaneously reduced by 40%. The resulting peak area ratio (Analyte / IS) remains perfectly constant, ensuring that the calculated concentration is entirely independent of matrix variability.
Analytical Workflow & Self-Validating System Design
To ensure the protocol is self-validating, the workflow incorporates a zero-blank injection (matrix spiked with IS only) to monitor for isotopic cross-talk. This guarantees that the natural M+3 isotopic contribution of high-concentration 7-COOH-CBD does not artificially inflate the d3-IS channel, which would otherwise skew the calibration curve at the upper limit of quantification (ULOQ)[5].
Step-by-step bioanalytical workflow utilizing 7-COOH-CBD-d3 for matrix effect neutralization.
Step-by-Step Methodology
Reagents and Materials
-
Reference Standard: this compound (7-COOH-CBD).
-
Internal Standard: 7-Carboxy cannabidiol-D3 (7-COOH-CBD-d3), 100 μg/mL in methanol.
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA)[2].
-
Matrix: Human plasma (
).
Sample Preparation (Protein Precipitation)
Protein precipitation is selected over liquid-liquid extraction to maximize high-throughput scalability while maintaining robust recovery[6].
-
Aliquot: Transfer 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the 7-COOH-CBD-d3 working solution (e.g., 1,000 ng/mL) to establish a consistent baseline ratio[6].
-
Precipitate: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality note: The acidic environment disrupts drug-protein binding, ensuring the highly lipophilic cannabinoid metabolites are released into the organic phase.
-
Vortex: Agitate vigorously for 5 minutes to ensure complete homogenization[6].
-
Incubate: Store the samples at -30 °C for 15 minutes. Causality note: Sub-zero incubation forces the complete aggregation of plasma proteins, preventing column clogging downstream[6].
-
Centrifuge: Spin at 4,500 rpm for 15 minutes at 4 °C to pellet the crashed proteins[6].
-
Transfer: Carefully transfer 200 µL of the clear supernatant into an LC autosampler vial.
LC-MS/MS Conditions
-
Analytical Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) maintained at 45 °C to reduce system backpressure and improve peak shape[4].
-
Flow Rate: 0.4 mL/min[4].
-
Gradient Elution:
-
0.0 – 0.5 min: 15% B
-
0.5 – 8.0 min: Linear gradient to 100% B
-
8.0 – 10.0 min: Hold at 100% B (Column wash)
-
10.0 – 10.5 min: Return to 15% B (Re-equilibration)[4].
-
Quantitative Data & Validation Parameters
To ensure high selectivity, Multiple Reaction Monitoring (MRM) transitions are monitored in positive electrospray ionization (ESI+) mode. The precursor
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| 7-COOH-CBD | 345.2 | 299.2 | ESI (+) |
| 7-COOH-CBD-d3 | 348.2 | 302.2 | ESI (+) |
Data derived from established cannabinoid fragmentation profiles[7].
Table 2: Typical Assay Validation Performance
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Observed Performance |
|---|
| Linearity Range |
Conclusion
The integration of 7-COOH-CBD-d3 as a stable isotope-labeled internal standard is fundamentally non-negotiable for the rigorous pharmacokinetic profiling of cannabidiol. By mathematically neutralizing matrix suppression effects and correcting for extraction recovery variances, this methodology provides the absolute analytical confidence required for clinical trials, therapeutic drug monitoring, and advanced toxicological assessments.
References
- Source: nih.
- An Intravenous Pharmacokinetic Study of Cannabidiol Solutions in Piglets through the Application of a Validated Ultra-High-Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry Method...
- Quantitation of Cannabidiol (CBD)
- 7-Carboxy cannabidiol-D3 (7-COOH-CBD-D3)
- Source: nih.
- Source: oup.
- Source: oup.
- Pharmacokinetics of cannabidiol-/cannabidiolic acid-rich hemp oil in juvenile cynomolgus macaques (MRM Transitions Data)
Sources
- 1. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 7-Hydroxycannabidiol and this compound induced cytotoxicity via apoptosis and endoplasmic reticulum stress in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of Cannabidiol (CBD) in brain regions and plasma following intranasal administration of a CBD nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Application Note: 7-COOH-CBD as a Biomarker for Compliance in Epidiolex Treatment
Executive Summary
In the clinical management of Dravet Syndrome and Lennox-Gastaut Syndrome, adherence to Epidiolex (cannabidiol, CBD) is critical for seizure control. However, the pharmacokinetic (PK) variability of parent CBD—exacerbated by a significant food effect (4-5x increase in absorption with fat) and a relatively short effective half-life—makes it an unreliable marker for long-term compliance.
This Application Note establishes 7-carboxy-cannabidiol (7-COOH-CBD) as the superior biomarker for therapeutic drug monitoring (TDM). Unlike the active parent drug, 7-COOH-CBD is pharmacologically inactive, accumulates to plasma concentrations 40-fold higher than CBD, and exhibits a prolonged elimination profile that smooths out inter-dose fluctuations. This guide provides the biological rationale, a validated LC-MS/MS quantification protocol, and interpretation frameworks for researchers and clinicians.
Biological Rationale: The Metabolic Funnel
To understand why 7-COOH-CBD is the definitive compliance marker, one must analyze the metabolic fate of Epidiolex.
Metabolism and Pharmacokinetics
Upon oral administration, CBD undergoes extensive first-pass metabolism in the liver.
-
Hydroxylation: CYP2C19 and CYP3A4 convert CBD to 7-OH-CBD (active metabolite).[1]
-
Oxidation: 7-OH-CBD is rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 7-COOH-CBD (inactive metabolite).
-
Conjugation: 7-COOH-CBD is further glucuronidated (UGT isoenzymes) for excretion.
Key Pharmacokinetic Differentiators:
-
Abundance: The Area Under the Curve (AUC) for 7-COOH-CBD is approximately 40 times higher than parent CBD at steady state.[2]
-
Stability: While parent CBD levels can fluctuate drastically based on the timing of the last dose or the fat content of the last meal, 7-COOH-CBD represents a "reservoir" in the plasma, providing a stable moving average of medication intake over several days.
Metabolic Pathway Diagram
Figure 1: The metabolic pathway of CBD showing the downstream formation of the stable 7-COOH-CBD biomarker.
Experimental Protocol: LC-MS/MS Quantification
This protocol utilizes Polarity Switching to maximize sensitivity: Positive Electrospray Ionization (ESI+) for CBD and 7-OH-CBD, and Negative Electrospray Ionization (ESI-) for the acidic 7-COOH-CBD.
Materials & Reagents[1]
-
Matrix: Human Plasma (K2EDTA).
-
Standards: CBD, 7-OH-CBD, 7-COOH-CBD (Cerilliant/Sigma).
-
Internal Standards (IS): CBD-d3, 7-COOH-CBD-d3.[3]
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for this protocol to ensure high throughput and recovery of the polar carboxyl metabolite.
-
Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.
-
Spike IS: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix aggressively for 5 minutes at 1500 RPM.
-
Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase strength).
LC-MS/MS Conditions
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 50°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 4.0 | 95 | Elution of CBD/Metabolites |
| 5.0 | 95 | Wash |
| 5.1 | 40 | Re-equilibration |
| 6.5 | 40 | Stop |
Mass Spectrometry (MRM Parameters):
-
System: Sciex Triple Quad 6500+ or equivalent.
-
Mode: Fast Polarity Switching (50ms settling time).
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| CBD | Positive | 315.2 | 193.1 | 30 |
| 7-OH-CBD | Positive | 331.2 | 193.1 | 28 |
| 7-COOH-CBD | Negative | 343.2 | 299.1 | -24 |
| CBD-d3 (IS) | Positive | 318.2 | 196.1 | 30 |
| 7-COOH-CBD-d3 (IS) | Negative | 346.2 | 302.1 | -24 |
Note: 7-COOH-CBD ionizes significantly better in negative mode (forming the [M-H]- ion) due to the carboxylic acid moiety. Attempting to measure it in positive mode often results in poor sensitivity.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for high-throughput compliance monitoring.
Data Interpretation: The Compliance Ratio
The raw concentration of CBD is often misleading. To assess compliance, calculate the Metabolite-to-Parent Ratio (MPR) .
Calculating MPR
Reference Ranges (Steady State)
Based on clinical data (Epidiolex FDA Label & PK studies):
| Analyte | Expected Plasma Conc. (20 mg/kg/day) | Interpretation |
| CBD | 300 - 600 ng/mL | Highly variable; peaks 3-5h post-dose. |
| 7-COOH-CBD | 3,000 - 15,000 ng/mL | Stable reservoir. |
| MPR Ratio | > 10:1 | Indicates consistent, long-term adherence. |
Compliance Scenarios:
-
High MPR (>10) + High CBD: Patient is fully compliant.
-
Low MPR (<2) + High CBD: "White Coat Compliance." The patient likely took a dose immediately before the appointment, but has not been taking it chronically (metabolite hasn't accumulated).
-
Low MPR + Low CBD: Non-compliance.
Troubleshooting & Validation
-
Linearity: The 7-COOH-CBD curve must cover a higher range (e.g., 50 – 20,000 ng/mL) compared to CBD (5 – 2,000 ng/mL).
-
Carryover: Due to the high lipophilicity of cannabinoids, ensure a needle wash with high organic content (e.g., Isopropanol:Acetonitrile:Acetone) is used between injections.
-
Interference: 7-COOH-CBD can form an acyl-glucuronide. While this protocol measures the free acid, ensure samples are not left at room temperature for extended periods to prevent ex vivo hydrolysis of the glucuronide back into the free acid, which could artificially inflate results.
References
-
U.S. Food and Drug Administration (FDA). (2018). Epidiolex (cannabidiol) Prescribing Information. Retrieved from [Link]
-
Tayo, B., et al. (2019). A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose, Multiple Dose, and Food Effect Trial of the Safety, Tolerability and Pharmacokinetics of Highly Purified Cannabidiol in Healthy Subjects. Clinical Pharmacokinetics. Retrieved from [Link]
-
Szaflarski, J. P., et al. (2019).[4] Higher cannabidiol plasma levels are associated with better seizure response following treatment with a pharmaceutical grade cannabidiol. Epilepsy & Behavior. Retrieved from [Link]
-
Crocq, M. A. (2020). History of cannabis and the endocannabinoid system. Dialogues in Clinical Neuroscience. Retrieved from [Link]
Sources
- 1. Pharmacological and Pharmacokinetic Profile of Cannabidiol in Human Epilepsy: A Review of Metabolism, Therapeutic Drug Monitoring, and Interactions with Antiseizure Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. karger.com [karger.com]
- 4. uniquetherapeutics.com [uniquetherapeutics.com]
Application Note: High-Sensitivity UHPLC-MS/MS Quantification of 7-COOH-CBD in Biological Matrices
Abstract & Clinical Significance
The quantification of 7-nor-7-carboxycannabidiol (7-COOH-CBD) is critical for differentiating therapeutic Cannabidiol (CBD) use from recreational cannabis consumption and for long-term pharmacokinetic (PK) monitoring. As the primary inactive metabolite of CBD, 7-COOH-CBD exhibits a significantly longer half-life than the parent compound, making it the preferred marker for retrospective intake analysis.
While positive electrospray ionization (ESI+) is standard for multi-analyte cannabinoid panels, it often suffers from high background noise for acidic metabolites. This protocol details a Negative Electrospray Ionization (ESI-) method, which exploits the carboxylic acid moiety of 7-COOH-CBD for superior deprotonation efficiency, achieving Limits of Quantification (LOQ) as low as 0.05 ng/mL .
Methodological Rationale (Expertise & Logic)
Why Negative Mode (ESI-)?
Most cannabinoid methods utilize ESI+ to detect CBD and THC (protonation,
-
Mechanism: In ESI-, we target the deprotonated ion
. This approach selectively ionizes the acidic metabolite while suppressing neutral interferences (like neutral lipids) that plague Positive mode. -
Result: A 5-10x increase in signal-to-noise ratio (S/N) compared to ESI+ for this specific analyte.
Sample Preparation Strategy
Direct protein precipitation (PPT) is often insufficient for "trace" detection (<1 ng/mL) due to ion suppression. This protocol utilizes a Liquid-Liquid Extraction (LLE) post-hydrolysis (for urine) or post-PPT (for plasma).
-
Solvent Choice: A mixture of Hexane:Ethyl Acetate (9:1) is selected. Hexane minimizes the extraction of polar matrix components (phospholipids), while the small fraction of Ethyl Acetate ensures recovery of the slightly more polar 7-COOH metabolite compared to parent CBD.
Experimental Protocol
Reagents & Standards
-
Analytes: 7-COOH-CBD, CBD (for separation verification).
-
Internal Standard (IS): 7-COOH-CBD-d3 (Deuterated standard is mandatory to correct for matrix effects).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Extraction Solvent: n-Hexane / Ethyl Acetate (90:10 v/v).
Sample Preparation Workflow
A. Urine Pre-treatment (Hydrolysis)
7-COOH-CBD is excreted largely as a glucuronide conjugate. Hydrolysis is required for total quantification.
-
Aliquot 200 µL urine into a glass tube.
-
Add 20 µL Internal Standard (IS) working solution.
-
Add 50 µL 10 M NaOH (Alkaline Hydrolysis).
-
Incubate at 60°C for 20 minutes .
-
Cool to room temperature and neutralize with 50 µL Glacial Acetic Acid.
B. Plasma/Serum Pre-treatment
-
Aliquot 200 µL plasma.
-
Add 20 µL IS working solution.[1]
-
Add 400 µL ice-cold Acetonitrile (to precipitate proteins). Vortex 30s.
-
Centrifuge at 10,000 x g for 5 min. Transfer supernatant to a clean glass tube.
C. Extraction (LLE) - Common Step
-
Add 2 mL Extraction Solvent (Hexane:EtAc 9:1) to the pre-treated sample.[2][3]
-
Mechanical Shake/Vortex: 10 minutes (Crucial for partition equilibrium).
-
Centrifuge: 4,000 rpm for 5 min.
-
Flash Freeze: Place tube in dry ice/acetone bath to freeze the aqueous layer. Pour off the organic (top) layer into a clean vial.
-
Evaporation: Dry under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 A:B).
Visual Workflow (DOT Diagram)
Figure 1: Decision matrix and extraction workflow for 7-COOH-CBD isolation from biological matrices.
Instrumental Method (UHPLC-MS/MS)
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY BEH C18.
-
Column Temp: 40°C.
-
Injection Vol: 5-10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B (ACN) | Event |
|---|---|---|
| 0.0 | 30% | Initial Hold |
| 1.0 | 30% | Elute polar interferences |
| 6.0 | 90% | Linear Ramp (Analyte Elution) |
| 7.0 | 90% | Wash |
| 7.1 | 30% | Re-equilibration |
| 9.0 | 30% | End |
Mass Spectrometry Parameters (ESI Negative)
-
Ion Source: Electrospray Ionization (ESI-).
-
Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in neg mode).
-
Desolvation Temp: 500°C.
-
Collision Gas: Argon.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| 7-COOH-CBD | 343.2 | 299.1 | Quantifier | -22 |
| 343.2 | 245.1 | Qualifier | -30 |
| 7-COOH-CBD-d3 | 346.2 | 302.1 | Internal Std | -22 |
Note: The Quantifier transition (343 -> 299) corresponds to the loss of
Validation & Performance Data
The following data represents typical performance metrics validated under FDA Bioanalytical Method Validation Guidelines.
| Parameter | Specification | Notes |
| Linearity Range | 0.1 – 500 ng/mL | |
| LLOQ | 0.05 - 0.1 ng/mL | S/N > 10:1 |
| Recovery (Extraction) | 85% ± 5% | High efficiency due to LLE optimization |
| Matrix Effect | < 15% suppression | Corrected by deuterated IS |
| Precision (CV%) | < 8% (Intra-day) | Robustness of Ammonium Formate buffer |
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Sensitivity in Negative Mode.
-
Cause: pH of mobile phase is too low (acidic).
-
Fix: Ensure Ammonium Formate is used, not Formic Acid. The pH should be > 5.0 to ensure the carboxylic acid is deprotonated
before entering the source.
-
-
Issue: Peak Tailing.
-
Cause: Interaction with silanols or metal ions.
-
Fix: Use a column with "end-capping" technology (e.g., BEH or Kinetex). Add 0.1% Ammonia to the needle wash to prevent carryover.
-
-
Issue: Isomer Interference.
-
Cause: 6-OH-CBD isomers may co-elute.
-
Fix: The gradient ramp from 1.0 to 6.0 min is critical. Do not steepen this gradient; the shallow rise allows separation of the 7-COOH (later eluting) from hydroxylated isomers.
-
References
-
Pichini, S., et al. (2021). "UHPLC-MS/MS analysis of cannabidiol metabolites in serum and urine samples."[6] Talanta.
-
MilliporeSigma. "Determination of CBD, 7-hydroxy and 7-carboxy metabolites in human plasma." Application Note.
-
Pigliasco, F., et al. (2020). "Cannabidiol, Δ9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Huestis, M. A., et al. (2020). "Identifying and Quantifying Cannabinoids in Biological Matrices in the Medical and Legal Cannabis Era." Clinical Chemistry.
Sources
- 1. Content Not Available [sigmaaldrich.com]
- 2. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. eurekakit.com [eurekakit.com]
- 6. UHPLC-MS/MS analysis of cannabidiol metabolites in serum and urine samples. Application to an individual treated with medical cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Artifact Mitigation in Cannabinoid Metabolite Analysis
Topic: Preventing 7-COOH-CBD conversion to THC-COOH during extraction Doc ID: TS-CBD-007 Status: Active Last Updated: 2026-02-27
⚠️ Critical Alert: The "Acid Trap" in Cannabinoid Extraction
Executive Summary: Researchers and forensic toxicologists frequently encounter false-positive results for 11-nor-9-carboxy-THC (THC-COOH) in samples collected from subjects using pure Cannabidiol (CBD). This is often not due to contamination of the source drug, but rather an ex vivo artifact created during sample preparation.
The primary culprit is acid-catalyzed cyclization . 7-COOH-CBD (the major non-psychoactive metabolite of CBD) shares the same molecular weight and similar structure to THC-COOH. Under acidic conditions (pH < 4.0) or high thermal stress, the open resorcinol ring of 7-COOH-CBD closes to form the dibenzopyran ring of THC-COOH.
Module 1: The Mechanism of Failure
To prevent the conversion, you must understand the chemical pathway. The conversion is driven by protonation of the limonene ring double bond, facilitating nucleophilic attack by the phenolic hydroxyl group.
Pathway Visualization
The following diagram illustrates the structural vulnerability of 7-COOH-CBD during aggressive extraction.
Caption: Figure 1. The acid-catalyzed cyclization pathway where 7-COOH-CBD mimics THC-COOH formation. Blocking protonation is the only effective preventative measure.
Module 2: Troubleshooting Guide
Diagnostic Workflow
Use this decision tree to identify where your protocol might be inducing conversion.
Caption: Figure 2. Diagnostic tree highlighting E. coli Beta-glucuronidase as the only safe hydrolysis route for CBD metabolites.
FAQ: Common Pain Points
Q: I used GC-MS with silylation (BSTFA) and still see THC-COOH. Why? A: Gas Chromatography is inherently risky for this analysis. The high temperature of the injection port (250°C+) can induce thermal cyclization of CBD precursors. Furthermore, acidic byproducts from silylation reagents (like TMCS) can catalyze the reaction in the autosampler vial.
-
Fix: Switch to LC-MS/MS to avoid thermal stress. If you must use GC-MS, ensure the injector temperature is minimized and use "gentle" derivatization conditions (e.g., lower temp, shorter time).
Q: Can I use alkaline hydrolysis? It works for THC-COOH. A: While alkaline hydrolysis effectively cleaves THC-COOH-glucuronide, it is often inefficient for CBD metabolites and can lead to oxidative degradation of 7-COOH-CBD.
-
Fix: Avoid strong bases. Data shows enzyme hydrolysis yields significantly higher recovery of CBD metabolites compared to alkaline methods [1].[1]
Q: My "Helix pomatia" glucuronidase buffer is pH 5.0. Is that safe? A: It is borderline. Helix pomatia (Snail) requires a pH of ~5.0 for optimal activity. While less aggressive than HCl, this mildly acidic environment can still promote trace conversion over long incubation periods (16h+).
-
Fix: Switch to E. coli or Recombinant Beta-glucuronidase, which function optimally at pH 6.8 (neutral).
Module 3: Validated Experimental Protocols
Protocol A: Safe Enzymatic Hydrolysis (Gold Standard)
Objective: Cleave glucuronide conjugates without inducing acid-catalyzed cyclization.
Reagents:
-
Enzyme: E. coli Beta-Glucuronidase (Type IX-A or Recombinant).
-
Buffer: 0.1 M Potassium Phosphate (pH 6.8).
-
Internal Standard: 7-COOH-CBD-d3.
Step-by-Step:
-
Preparation: Aliquot 200 µL of urine into a glass tube.
-
Buffering: Add 50 µL of Internal Standard and 1 mL of Potassium Phosphate buffer (pH 6.8).
-
Critical Check: Verify pH is between 6.5 and 7.[2]0. Do not proceed if pH < 6.0.
-
-
Enzyme Addition: Add 5,000 units of E. coli Beta-glucuronidase.
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Note: Avoid overnight incubation if possible to minimize non-specific degradation, though E. coli is generally safe overnight at neutral pH.
-
-
Quenching: Stop reaction with 200 µL of cold acetonitrile .
-
Do NOT quench with acid (e.g., HCl or Formic Acid) if you plan to store the sample before extraction.
-
Protocol B: Solid Phase Extraction (SPE) Cleanup
Objective: Isolate 7-COOH-CBD while removing matrix interferences.
Materials:
-
Cartridge: Polymeric Anion Exchange (PAX) or weak anion exchange.
-
Wash Solvent: 50:50 Water:Methanol (Neutral).
-
Elution Solvent: Methanol/Acetonitrile (Avoid high % formic acid in elution if evaporating to dryness with heat).
Step-by-Step:
-
Conditioning: Condition SPE cartridge with MeOH followed by Water/Buffer (pH 7).
-
Loading: Load the hydrolyzed sample (from Protocol A) at a flow rate of 1 mL/min.
-
Washing: Wash with H2O/MeOH (50:50).
-
Drying: Dry cartridge under high vacuum for 5 minutes.
-
Elution: Elute with organic solvent (e.g., Hexane/Ethyl Acetate/Acetic Acid - keep acid concentration <2%).
-
Evaporation: Evaporate under Nitrogen at <40°C .
-
Warning: High heat during evaporation + acidic elution solvent = Conversion Risk. Keep temp low.
-
Module 4: Data Summary & Comparison
Table 1: Impact of Hydrolysis Method on Analyte Stability
| Parameter | Acid Hydrolysis (HCl) | Alkaline Hydrolysis (NaOH) | Enzymatic (Helix pomatia) | Enzymatic (E. coli) |
| pH Condition | < 1.0 (Highly Acidic) | > 12.0 (Highly Basic) | ~5.0 (Mildly Acidic) | 6.8 (Neutral) |
| Conversion Risk | Critical (High THC-COOH formation) | Low (Degradation risk) | Moderate (Time dependent) | Negligible |
| Recovery of CBD | Low (Destructive) | Low to Moderate | High | Optimal |
| Rec. Application | NEVER for CBD samples | THC-COOH only | General Screening | CBD Specific Analysis |
References
-
Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine. Source: Journal of Analytical Toxicology / NIH Significance: Establishes that enzyme hydrolysis yields 250-fold higher CBD concentrations than alkaline methods and identifies E. coli as the superior enzyme source.[1] URL:[Link]
-
Conversion of 7-Carboxy-Cannabidiol to 11-Nor-9-Carboxy-Tetrahydrocannabinol during Sample Preparation. Source: Journal of Analytical Toxicology (PubMed) Significance: Direct evidence of 7-COOH-CBD converting to THC-COOH under acidic conditions, leading to false positives in drug testing. URL:[Link]
-
Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions. Source: Journal of Food and Drug Analysis Significance:[3] Details the kinetics of acid-catalyzed cyclization of CBD derivatives. URL:[Link]
-
Incomplete Decarboxylation and Derivatization Artifacts in GC-MS. Source: MDPI / Cannabis Science and Tech Significance: Discusses thermal conversion artifacts in Gas Chromatography injectors. URL:[Link]
Sources
Technical Support Center: 7-Carboxycannabidiol (7-COOH-CBD) LC-MS Analysis
Subject: Minimizing Matrix Effects & Ion Suppression in Biological Matrices
Introduction: The "Polarity Trap" of 7-COOH-CBD
Welcome to the technical guide for optimizing 7-Carboxycannabidiol (7-COOH-CBD) analysis. Unlike its parent compound (CBD), which is highly lipophilic, 7-COOH-CBD is the major oxidized metabolite and possesses a carboxylic acid moiety. This introduces a specific analytical challenge: The Polarity Trap.
Because 7-COOH-CBD is more polar, it elutes earlier in Reverse-Phase Chromatography (RPLC), often landing directly in the "suppression zone" where endogenous phospholipids and salts elute. This co-elution causes significant matrix effects (ME), leading to poor sensitivity and non-reproducible quantitation.
This guide provides a self-validating workflow to eliminate these effects, ensuring your data meets FDA/EMA bioanalytical guidelines.
Module 1: Sample Preparation (The First Line of Defense)
Q: Why is Protein Precipitation (PPT) alone causing high variability in my 7-COOH-CBD data?
A: Standard PPT (e.g., adding Acetonitrile) removes proteins but leaves behind phospholipids (PLs) . PLs are the primary cause of ion suppression in LC-MS. Because 7-COOH-CBD elutes early, it often co-elutes with the lysophospholipids remaining in the supernatant.
Recommendation: Move to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .
Protocol A: The "Gold Standard" LLE Workflow
Best for: High sensitivity, clean baselines, and minimizing instrument maintenance.
-
Hydrolysis (Optional but Recommended): If measuring total 7-COOH-CBD, add
-glucuronidase to 100 µL plasma. Incubate at 55°C for 30 min. -
Acidification: Add 10 µL of 0.1% Formic Acid. Rationale: This protonates the carboxylic acid (COOH), driving the analyte into the organic phase.
-
Extraction: Add 600 µL of Hexane:Ethyl Acetate (9:1) .
-
Note: This ratio is critical. Pure hexane is too non-polar for the carboxy metabolite; too much ethyl acetate pulls in matrix dirty.
-
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes.
-
Transfer: Transfer the upper organic layer to a clean glass vial.
-
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 Water:Methanol .
Protocol B: High-Throughput Phospholipid Removal
Best for: Large clinical batches where LLE is too slow.
Use a specialized filtration plate (e.g., Phenomenex Phree™ or Waters Ostro™).
-
Load 100 µL plasma onto the plate.
-
Add 300 µL 1% Formic Acid in Acetonitrile.
-
Vacuum elute.[1] Result: The zirconia-coated silica in these plates selectively retains phospholipids while allowing 7-COOH-CBD to pass through.
Module 2: Chromatographic Optimization
Q: My internal standard response drops significantly at the retention time of 7-COOH-CBD. How do I fix this?
A: This is the hallmark of ion suppression.[2] You must chromatographically separate the analyte from the phospholipids.
The Solution: Column Selection & Gradient Delay
Standard C18 columns are often insufficient. Switch to a Biphenyl or Phenyl-Hexyl stationary phase. The pi-pi interactions provided by the biphenyl ring offer unique selectivity for cannabinoids, often shifting 7-COOH-CBD away from the lipid interference window.
Optimized Gradient Strategy
-
Column: Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or equivalent.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for Negative Mode).
| Time (min) | % B | Event |
| 0.00 | 25 | Initial Hold (Focusing) |
| 0.50 | 25 | Elute Salts |
| 3.50 | 90 | Analyte Elution (~2.5 min) |
| 4.50 | 95 | Phospholipid Wash (Critical) |
| 4.60 | 95 | Hold to clear column |
| 5.00 | 25 | Re-equilibration |
Critical Step: You must run a "Matrix Monitoring" scan. Monitor precursor m/z 184 (Phosphatidylcholine head group) to see where lipids elute. Adjust the gradient so the 184 trace does not overlap with your 7-COOH-CBD peak.
Module 3: Mass Spectrometry & Internal Standards
Q: Should I use Positive or Negative Ionization mode?
A: Negative Mode (ESI-) is scientifically superior for 7-COOH-CBD.
Because the molecule contains a carboxylic acid, it readily deprotonates
Q: Can I use CBD-d3 as an Internal Standard?
A: Absolutely NOT. CBD-d3 is a different chemical class (neutral phenol) compared to 7-COOH-CBD (carboxylic acid). They will not co-elute perfectly, and their ionization suppression profiles will differ.
-
Requirement: You must use 7-COOH-CBD-d3 .
-
Why: Only the matched deuterated analog compensates for the specific matrix effects occurring at that exact retention time.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct cleanup method based on your sensitivity requirements and available equipment.
Caption: Decision matrix for selecting sample preparation based on suppression risk. Note that standard PPT often fails matrix effect criteria for this polar metabolite.
Module 5: Troubleshooting FAQ
Q: I see "double peaks" for 7-COOH-CBD. Is my column failing?
A: Likely not. This is often due to isomeric interferences . 7-COOH-CBD has a structural isomer,
-
Fix: Use a Biphenyl column.[3] It provides better selectivity to resolve the CBD metabolite from the THC metabolite compared to standard C18.
Q: My calibration curve is non-linear at the low end. A: This is a classic symptom of adsorption . Cannabinoids are "sticky."
-
Fix: Ensure your reconstitution solvent (and needle wash) contains at least 30-40% organic solvent (Methanol). Do not reconstitute in 100% water. Use silanized glass vials if possible.
Q: How do I calculate Matrix Factor (MF)? A: You must perform the "Post-Extraction Spike" experiment.
-
Set A: Standard in clean solvent.
-
Set B: Matrix extract (blank plasma extracted) spiked after extraction with standard.
-
Calculation:
. -
Target:
.
References
-
FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.[6] U.S. Food and Drug Administration.[5] Link
-
Simultaneous Quantification of Cannabidiol and Metabolites. (2021). UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum. National Institutes of Health (PMC). Link
-
Phospholipid Removal Strategies. (2020). Fast Clean-Up of Whole Blood Using Phree™ Phospholipid Removal.[3] Phenomenex Application Note. Link
-
Internal Standard Selection. (2025). A Comparative Guide to Internal Standards for Cannabinoid Analysis. BenchChem.[4] Link
-
Matrix Effects in LC-MS. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Link
Sources
Technical Support Center: Cannabinoid Metabolite Analysis
Welcome to the technical support center for the chromatographic separation of acidic cannabinoid metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the challenging separation of 7-carboxy-cannabidiol (7-COOH-CBD) from 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH) and its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 7-COOH-CBD and THC-COOH so challenging?
A: The primary challenge lies in the structural similarity of these molecules. Both are acidic metabolites of their parent cannabinoids and share a common lipophilic core. Furthermore, THC-COOH exists as multiple positional isomers, most notably Δ⁸- and Δ⁹-THC-COOH, which are notoriously difficult to resolve using standard reversed-phase chromatography due to their subtle structural differences.[1][2][3]
Q2: What are the most common analytical techniques for this separation?
A: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the most prevalent technique.[4][5][6] Supercritical Fluid Chromatography (SFC) is an emerging alternative that offers faster analysis times and reduced organic solvent consumption.[7][8][9]
Q3: I'm seeing poor peak shape (tailing) for my acidic cannabinoids. What is the likely cause?
A: Peak tailing for acidic analytes like 7-COOH-CBD and THC-COOH is often caused by secondary interactions with the stationary phase, particularly with exposed, acidic silanol groups on silica-based columns.[10] This can be exacerbated if the mobile phase pH is not sufficiently low to keep the carboxylic acid groups protonated and un-ionized.[11][12][13]
Q4: Can 7-COOH-CBD convert to THC-COOH during analysis?
A: Yes, under certain conditions, this conversion is possible and can lead to false-positive results for THC-COOH. This is most likely to occur during sample preparation for GC-MS analysis, especially when using certain derivatization agents (perfluorinated anhydrides with perfluorinated alcohols) or prolonged exposure to acidic conditions.[14] While less common in LC-MS analysis, it is a critical factor to be aware of when developing and validating methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Co-elution or Poor Resolution of THC-COOH Isomers
Symptoms:
-
A single, broad peak where two or more THC-COOH isomers are expected.
-
A peak with a significant shoulder.
-
Inconsistent peak integration.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not provide sufficient selectivity to resolve the subtle structural differences between Δ⁸- and Δ⁹-THC-COOH. | Switch to a column with alternative selectivity, such as a Pentafluorophenyl (PFP) or FluoroPhenyl phase. These columns offer different interaction mechanisms (π-π, dipole-dipole) that can enhance the resolution of positional isomers.[1][2][3][15] |
| Mobile Phase Composition | The organic modifier and additives can significantly impact selectivity. | Optimize the mobile phase. Acetonitrile often provides better resolution for THC-COOH isomers compared to methanol.[16] Experiment with different mobile phase additives, such as ammonium formate, which can modulate retention and improve separation.[17][18] |
| Suboptimal Gradient Profile | A steep gradient may not provide enough time for the isomers to separate on the column. | Employ a shallower gradient around the elution time of the THC-COOH isomers. This increases the residence time in the column and allows for better separation. |
Issue 2: Peak Splitting
Symptoms:
-
A single analyte peak appears as two or more smaller, closely spaced peaks.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Blocked Column Frit | Particulates from the sample or mobile phase can partially block the inlet frit, causing the sample to be introduced unevenly onto the column.[19][20] | If all peaks in the chromatogram are splitting, this is a likely cause. Replace the column frit or the entire column. Ensure proper sample filtration (e.g., 0.22 µm syringe filter) before injection.[21] |
| Column Void | A void at the head of the column can form over time, leading to a disturbed flow path and peak splitting.[19][20][22] | Replace the column. To prevent this, use a guard column and ensure proper system pressure and mobile phase compatibility. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread and distort, leading to peak splitting.[20][23] | Whenever possible, dissolve your standards and samples in the initial mobile phase or a weaker solvent. |
| Co-eluting Isomers/Analytes | What appears to be a split peak may actually be two closely eluting, but unresolved, compounds. | Inject a smaller sample volume. If the two "split" peaks become more defined, it indicates two separate analytes. Adjust chromatographic conditions (see Issue 1) to improve resolution.[19] |
Issue 3: Baseline Drift or Noise
Symptoms:
-
A rising or falling baseline during the chromatographic run.
-
Erratic or noisy baseline, making it difficult to integrate small peaks.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase Issues | Poorly mixed mobile phases, buffer precipitation, or contamination of the mobile phase can cause baseline drift. | Ensure mobile phases are thoroughly mixed and degassed. Use high-purity solvents (HPLC or LC-MS grade). Prepare fresh buffers daily and check for solubility in the organic modifier.[17] |
| Column Contamination | Buildup of matrix components from previous injections can slowly bleed off the column, causing a rising baseline. | Flush the column with a strong solvent. Consider a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE).[1][2] |
| Detector Lamp Aging (UV) | An aging UV detector lamp can lead to increased noise and a drifting baseline. | Check the lamp's energy output and replace it if necessary, following the manufacturer's guidelines. |
Experimental Protocols
Protocol 1: High-Resolution Separation using HPLC-MS/MS
This method is optimized for the baseline separation of 7-COOH-CBD and the Δ⁸- and Δ⁹-THC-COOH isomers in a urine matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard solution.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with a methanol/water mixture to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).[3][24]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Recommendation |
| Column | PFP or FluoroPhenyl, 100 mm x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes (adjust as needed for your system) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Detection | ESI-, Multiple Reaction Monitoring (MRM) mode |
3. Rationale for Method Parameters
-
PFP/FluoroPhenyl Column: Provides enhanced selectivity for positional isomers.[3][15]
-
Low pH Mobile Phase (Formic Acid): Ensures that the carboxylic acid functional groups of the analytes are protonated, minimizing peak tailing and improving peak shape.[11][12]
-
Acetonitrile: Often provides better selectivity for these isomers compared to methanol.[16]
Protocol 2: Rapid Analysis using Supercritical Fluid Chromatography (SFC)
SFC can offer a significant reduction in run time and is a "greener" alternative to HPLC.
1. Sample Preparation
-
Sample preparation can be similar to HPLC, but the final reconstitution solvent should be compatible with the SFC mobile phase (e.g., methanol or ethanol).
2. Chromatographic Conditions
| Parameter | Recommendation |
| Column | Diol or 2-Ethylpyridine phase, 100 mm x 3.0 mm, 1.7 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol or Ethanol with 0.1% Formic Acid |
| Gradient | 5% B to 30% B over 5 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or MS |
3. Rationale for Method Parameters
-
SFC: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations without a significant loss in efficiency.[7]
-
Polar Co-solvents: Methanol or ethanol are used to elute the polar acidic cannabinoids from the stationary phase.[9]
-
Specialized Stationary Phases: Diol and 2-Ethylpyridine columns are commonly used in SFC for their unique selectivity with polar analytes.[7][9]
Visualized Workflows
Method Selection Workflow
Caption: Step-by-step logic for troubleshooting peak tailing issues.
References
-
Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
The Separation of Several Minor Cannabinoids via Chiral HPLC. Cannabis Science and Technology. [Link]
-
Development and Validation of Different Analytical Techniques for the Quantification of Cannabinoids and Cannflavins In Cannabis. eGrove. [Link]
-
Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. Karger Publishers. [Link]
-
11-Nor-9-Carboxy-Δ8-Tetrahydrocannabinol, 7-Carboxy Cannabidiol, and 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Urine by LC-MS/MS. JoVE. [Link]
-
Separation of cannabinoid enantiomers using CHiRAL 5A column. Daiso Fine Chem USA. [Link]
-
Fast and Easy Achiral & Chiral Analysis of Cannabinoids. Chromatography Today. [Link]
-
Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. MDPI. [Link]
-
Cannabinoid Separations and the Impact of LC Column Selectivity. Advanced Materials Technology. [Link]
-
11-Nor-9-Carboxy-Δ8-Tetrahydrocannabinol, 7-Carboxy Cannabidiol, and 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Urine by LC-MS/MS. PubMed. [Link]
-
Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. PMC. [Link]
-
Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis. PMC. [Link]
-
(PDF) EFFECTS OF PH AND AMOUNT OF ACETONITRILE ON THE SEPARATION OF CANNABINOIDS. ResearchGate. [Link]
-
Split peaks as a phenomenon in liquid chromatography. Bio-Works. [Link]
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
11. Issues with peaks. CTI. [Link]
-
Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS. PMC. [Link]
-
Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Kura Biotech. [Link]
-
Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Cannabis Science and Technology. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Restek. [Link]
-
Analysis of Cannabinoids and their Metabolites in Human Urine Using the Agilent Chem Elut S Plate by LC/MS/MS. Agilent Technologies. [Link]
-
Comprehensive LC–MS-MS analysis of THC isomers, analogs, homologs, and metabolites in blood and urine. Journal of Analytical Toxicology. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]
-
Fast Analysis of Δ8-THC, Δ9-THC, and Isomeric Hydroxy and Carboxy Metabolites in Whole Blood by LC-MS/MS. Restek. [Link]
-
What are common causes of peak splitting when running an LC column? Waters. [Link]
-
The analysis of cannabinoids in cannabis samples by supercritical fluid chromatography and ultra‐high‐performance liquid chromatography: A comparison study. PMC. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]
-
HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. Shimadzu. [Link]
-
Analysis of 9 Cannabinoids by Supercritical Fluid Chromatography. Shimadzu. [Link]
-
The SFC Isolation and Purification of Cannabinoids using Application Specific Stationary Phases Under Optimised Conditions. Chromatography Today. [Link]
-
Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite. Almac. [Link]
-
Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis. ResearchGate. [Link]
-
An efficient HPLC-UV method for determination of tetrahydrocannabinol in oil. University of Malta. [Link]
-
Cannabinoid Isomer Identification and Quantitation by UPLC-MS/MS Analysis in Forensic Urine Samples. Waters. [Link]
-
Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite. Organic Process Research & Development. [Link]
-
The analysis of cannabinoids in cannabis samples by supercritical fluid chromatography and ultra-high-performance liquid chromatography: A comparison study. Wiley Online Library. [Link]
-
Conversion of 7-Carboxy-Cannabidiol (7-COOH-CBD) to 11-nor-9-Carboxy-Tetrahydrocannabinol (THC-COOH) During Sample Preparation for GC-MS Analysis. ResearchGate. [Link]
Sources
- 1. 11-Nor-9-Carboxy-Δ8-Tetrahydrocannabinol, 7-Carboxy Cannabidiol, and 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Urine by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. 11-Nor-9-Carboxy-Δ8-Tetrahydrocannabinol, 7-Carboxy Cannabidiol, and 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. mdpi.com [mdpi.com]
- 7. The analysis of cannabinoids in cannabis samples by supercritical fluid chromatography and ultra‐high‐performance liquid chromatography: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
- 12. researchgate.net [researchgate.net]
- 13. support.cannabistestingsimplified.com [support.cannabistestingsimplified.com]
- 14. researchgate.net [researchgate.net]
- 15. Behind the Bench: Tips to Simultaneously Analyze THC, Its Metabolites, and Other Drugs of Abuse Using LC-MS - AnalyteGuru [thermofisher.cn]
- 16. kurabiotech.com [kurabiotech.com]
- 17. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 20. acdlabs.com [acdlabs.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. bio-works.com [bio-works.com]
- 23. support.waters.com [support.waters.com]
- 24. Fast Analysis of Δ8-THC, Δ9-THC, and Isomeric Hydroxy and Carboxy Metabolites in Whole Blood by LC-MS/MS [discover.restek.com]
troubleshooting low recovery of 7-COOH-CBD in liquid-liquid extraction
Technical Support Center: 7-COOH-CBD Liquid-Liquid Extraction
Welcome to the technical support center for troubleshooting the liquid-liquid extraction (LLE) of 7-carboxy-cannabidiol (7-COOH-CBD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this key metabolite of cannabidiol (CBD). Here, we will delve into the underlying principles of LLE for 7-COOH-CBD and provide actionable solutions to common challenges, ensuring the integrity and accuracy of your experimental results.
Troubleshooting Guide: Low Recovery of 7-COOH-CBD
Low recovery is a frequent and frustrating issue in the extraction of 7-COOH-CBD. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Initial Assessment: Where is the Analyte Loss Occurring?
Before optimizing, it's crucial to pinpoint the stage of your LLE workflow where 7-COOH-CBD is being lost. The typical LLE process involves pH adjustment, solvent addition, phase separation, and solvent evaporation/reconstitution.
Question: My recovery of 7-COOH-CBD is unexpectedly low. What are the most common reasons, and how can I systematically troubleshoot this?
Answer: Low recovery of 7-COOH-CBD in LLE can stem from several factors, primarily related to its physicochemical properties. As a carboxylic acid, its solubility is highly dependent on pH. Here’s a logical workflow to diagnose the issue:
Caption: A systematic workflow for troubleshooting low 7-COOH-CBD recovery.
Step 1: pH Optimization - The Critical First Step
The carboxylic acid moiety of 7-COOH-CBD is the key to successful LLE. The protonation state of this group dictates its solubility in aqueous versus organic phases.
Question: What is the optimal pH for extracting 7-COOH-CBD, and why is it so important?
Answer: To ensure 7-COOH-CBD partitions into the organic solvent, the aqueous sample must be acidified. The general rule is to adjust the pH to at least two units below the pKa of the analyte. While the exact pKa of 7-COOH-CBD is not readily published, it is expected to be in the range of other similar carboxylic acids (around 4-5). Therefore, acidifying the sample to a pH of 2-3 is a standard and effective practice.[1]
At this low pH, the carboxyl group is protonated (-COOH), making the molecule less polar and more soluble in the organic extraction solvent. If the pH is too high, the carboxyl group will be deprotonated (-COO-), rendering the molecule ionized and highly water-soluble, thus preventing its extraction into the organic phase.
Experimental Protocol: pH Optimization
-
Prepare Aliquots: Divide your sample into several equal aliquots.
-
pH Adjustment: Adjust the pH of each aliquot to a different value (e.g., pH 2, 3, 4, 5, 6) using a suitable acid (e.g., 0.1 M HCl or formic acid).
-
Extraction: Perform the LLE on each aliquot using your standard protocol.
-
Analysis: Quantify the 7-COOH-CBD in the final extracts using a validated analytical method like LC-MS/MS.[2][3]
-
Evaluation: Compare the recovery at each pH to determine the optimal condition.
Step 2: Solvent Selection - Balancing Polarity and Selectivity
The choice of extraction solvent is another critical parameter that directly impacts recovery.
Question: Which organic solvents are most effective for 7-COOH-CBD extraction?
Answer: A variety of organic solvents can be used for cannabinoid extraction, with the choice often depending on the specific matrix and desired selectivity.[4][5][6][7] For 7-COOH-CBD, which is more polar than its parent compound CBD, a moderately polar solvent or a mixture of non-polar and polar solvents is often optimal.
| Solvent/Mixture | Polarity | Advantages | Considerations |
| Hexane/Ethyl Acetate | Non-polar/Polar | Good for a range of cannabinoids. | Ethyl acetate enhances recovery of more polar metabolites. |
| Methyl tert-butyl ether (MTBE) | Moderately Polar | Efficient for a broad range of analytes. | Can co-extract interferences. |
| Acetonitrile | Polar | Can be used for both LLE and protein precipitation.[2][8] | Miscible with water, requiring salting-out. |
| Hexane:2-Butanol (97.5:2.5 v/v) | Primarily Non-polar | Provides good separation from CBD.[3] | The small amount of alcohol improves recovery of the more polar metabolite. |
Key Insight: While non-polar solvents like hexane are excellent for extracting CBD and THC, they may be less efficient for their more polar metabolites.[6][7] The addition of a slightly more polar modifier, like ethyl acetate or a short-chain alcohol, can significantly improve the recovery of 7-COOH-CBD.[3]
Step 3: Addressing Emulsions - The Physical Barrier to Separation
Emulsions are a common problem in LLE, especially with complex biological matrices like plasma or urine. They form a stable mixture of the aqueous and organic layers, physically trapping the analyte and preventing clean phase separation.
Question: I'm observing a cloudy interface between my aqueous and organic layers that won't separate. How can I break this emulsion?
Answer: Emulsion formation is a frequent challenge when extracting cannabinoids.[8][9][10] Here are several techniques to break an emulsion:
-
Centrifugation: This is often the simplest and most effective method. Spinning the sample at a moderate speed can force the separation of the two phases.
-
Salting Out: Adding a small amount of a neutral salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase can increase its ionic strength, which can help to break the emulsion.
-
Temperature Variation: Gently warming or cooling the sample can sometimes destabilize the emulsion.
-
Solvent Addition: Adding a small volume of a different solvent (e.g., a few drops of methanol) can alter the interfacial tension and promote phase separation.
-
Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separation filter paper can be effective.
Frequently Asked Questions (FAQs)
Q1: Can 7-COOH-CBD degrade during the extraction process?
A1: While 7-COOH-CBD is generally stable, extreme pH conditions and high temperatures should be avoided. Prolonged exposure to strong acids, particularly during sample preparation for GC-MS analysis, has been shown to potentially cause conversion to other cannabinoid-like structures.[1][11] For LLE followed by LC-MS/MS, this is less of a concern under typical acidic extraction conditions.
Q2: My sample matrix is very complex (e.g., plasma, tissue homogenate). Are there any pre-treatment steps I should consider?
A2: Yes, for complex matrices, a protein precipitation step prior to LLE can be highly beneficial. This can be achieved by adding a water-miscible organic solvent like acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.[2] The resulting supernatant can then be subjected to LLE. This reduces the likelihood of emulsion formation and removes many potential interferences.
Q3: What is back extraction, and could it help improve the purity of my 7-COOH-CBD extract?
A3: Back extraction is a cleanup technique used to remove neutral and basic impurities from your acidic analyte. After the initial extraction of 7-COOH-CBD into the organic solvent at a low pH, you can then mix this organic phase with a basic aqueous solution (e.g., pH 9-10). At this high pH, the 7-COOH-CBD will become deprotonated (-COO-) and partition back into the aqueous phase, leaving many less polar, neutral impurities behind in the organic layer. The "clean" aqueous phase can then be re-acidified and re-extracted with a fresh organic solvent.
Caption: Workflow for purifying 7-COOH-CBD using back extraction.
Q4: How should I properly evaporate the solvent and reconstitute my sample for analysis?
A4: After LLE, the organic solvent is typically evaporated to concentrate the analyte. This is commonly done under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 30-40°C) to speed up the process.[3] Avoid excessive heat, as it could potentially degrade the analyte. Once the sample is completely dry, it should be reconstituted in a solvent that is compatible with your analytical system (e.g., the initial mobile phase for an LC-MS/MS analysis). Ensure the reconstitution solvent has sufficient organic content to fully dissolve the 7-COOH-CBD. Vortexing or sonicating the sample can aid in complete dissolution.
References
-
Jaisupa, N., et al. (2026). A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma. PubMed. Available at: [Link]
-
Jaisupa, N., et al. (2026). A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma. ResearchGate. Available at: [Link]
-
Alnsour, L., et al. (2022). Techniques for Extraction of Phytochemicals from Medical Cannabis. Encyclopedia.pub. Available at: [Link]
-
Cannabis Science and Technology. (2023). Extraction of Acidic Cannabinoids. Available at: [Link]
-
Alnsour, L., et al. (2022). A Comprehensive Review on the Techniques for Extraction of Bioactive Compounds from Medicinal Cannabis. PMC. Available at: [Link]
-
ACS Publications. (2020). The Essential Medicinal Chemistry of Cannabidiol (CBD). Available at: [Link]
-
MOSCA SEEDS. (2023). Cannabis Emulsification: What's the Big Deal?. Available at: [Link]
-
Agilent Technologies, Inc. (2021). Quantification of THC and CBD in Beverages Containing Nano-Emulsions. Available at: [Link]
-
Canatura. A guide to cannabis compound extraction methods. Available at: [Link]
-
Frontiers. (2022). Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale. Available at: [Link]
-
SōRSE Technology. (2021). A Guide to Emulsification & Its Role in Cannabis Infused Food and Beverage Products. Available at: [Link]
-
CBD.co. (2023). What Is The Best Solvent For CBD Extraction?. Available at: [Link]
-
PMC. (2021). UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations. Available at: [Link]
-
The Food Institute. (2020). Success of Cannabis Beverages Relies on Emulsions. Available at: [Link]
-
PubMed. (2022). Conversion of 7-Carboxy-Cannabidiol (7-COOH-CBD) to 11-Nor-9-Carboxy-Tetrahydrocannabinol (THC-COOH) during Sample Preparation for GC-MS Analysis. Available at: [Link]
-
Oxford Academic. (2025). Analysis of seven selected cannabinoids in human plasma highlighting matrix and solution stability assessments. Available at: [Link]
-
OSU Center for Health Sciences Research Profiles. (2021). Cannabinoids in Oral Fluid: Limiting Potential Sources of Cannabidiol Conversion to Δ>9>- And Δ>8>-Tetrahydrocannabinol. Available at: [Link]
Sources
- 1. scholars.okstate.edu [scholars.okstate.edu]
- 2. A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Comprehensive Review on the Techniques for Extraction of Bioactive Compounds from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 7. alliancechemical.com [alliancechemical.com]
- 8. lcms.cz [lcms.cz]
- 9. moscaseeds.com [moscaseeds.com]
- 10. sorsetech.com [sorsetech.com]
- 11. Conversion of 7-Carboxy-Cannabidiol (7-COOH-CBD) to 11-Nor-9-Carboxy-Tetrahydrocannabinol (THC-COOH) during Sample Preparation for GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing carryover of high-concentration 7-COOH-CBD in autosamplers
Protocol: The "Amphiphilic Strip" Method
Audience: Bioanalytical Scientists, DMPK Researchers, LC-MS/MS Method Developers. Scope: Reducing autosampler carryover for 7-Nor-9-carboxy-Δ9-tetrahydrocannabinol (7-COOH-CBD) and related acidic cannabinoids below LLOQ (Lower Limit of Quantification).
The Diagnostic Landscape
7-COOH-CBD represents a "perfect storm" for autosampler carryover. Unlike neutral cannabinoids (CBD, THC), 7-COOH-CBD is amphiphilic . It possesses a highly lipophilic pentyl tail (LogP ~5–6) and a polar carboxylic acid head group (pKa ~4.5).
-
The Trap: Standard organic washes (100% Acetonitrile) dissolve the tail but may fail to disrupt the hydrogen bonding or metal coordination of the carboxylic acid group on steel needles.
-
The Consequence: The analyte adsorbs to the needle surface, rotor seal, or injection port, slowly desorbing into subsequent blank injections, ruining PK profiles.
Visualizing the Mechanism
The following diagram illustrates the physical mechanism of 7-COOH-CBD adsorption and the failure points in standard wash cycles.
Figure 1: Mechanism of 7-COOH-CBD adsorption. Standard organic solvents often fail to break the surface interaction of the carboxylic acid moiety.
The "Dual-State" Wash Protocol
To eliminate 7-COOH-CBD carryover, you must attack both chemical properties: solubility (organic strength) and ionization state (pH).
The Scientific Logic
-
High pH (Basic): At pH > 7, the carboxylic acid deprotonates (
). This creates negative charge repulsion against negatively charged metallic oxides or plastic surfaces, "pushing" the molecule off the needle. -
High Organic: Solubilizes the lipophilic tail.
WARNING: Do not introduce high pH solvents directly into a silica-based column. This protocol assumes an autosampler design with an Active Needle Wash (external) or a Valve Divert system.[1]
Recommended Solvent System
| Parameter | Wash Solvent 1 (Strong/Cleaning) | Wash Solvent 2 (Weak/Rinsing) |
| Composition | ACN:IPA:Water:NH₄OH (40:40:20:0.5) | ACN:Water:Formic Acid (10:90:0.1) |
| Function | Strip & Solubilize: Ammonia deprotonates the acid; IPA/ACN dissolves the tail. | Neutralize & Equilibrate: Removes the ammonia to prevent column damage; matches initial mobile phase. |
| Dip Time | Minimum 10 seconds | Minimum 5 seconds |
| Volume | > 3x Loop Volume | > 2x Loop Volume |
Expert Tip: If your autosampler only supports one wash solvent, use ACN:MeOH:IPA:Water (40:30:20:10) + 0.1% Formic Acid . This "Magic Mix" relies on the chaotropic power of IPA and Acetone (if compatible) rather than pH switching, but it is less effective than the Dual-State method for this specific metabolite.
Hardware Optimization & Material Science
Even the best solvents cannot fix a physical trap. 7-COOH-CBD has a high affinity for Vespel , a common material in rotor seals.
Critical Hardware Checks
-
Rotor Seal Material:
-
Avoid: Vespel (Polyimide). The acidic nature of 7-COOH-CBD can lead to strong adsorption on Vespel surfaces.
-
Install: PEEK (Polyether ether ketone) or Tefzel (ETFE). These are more inert to acidic lipophiles.
-
Reference: Agilent and Waters technical notes confirm Vespel's adsorption risks for acidic compounds [1, 5].
-
-
Needle Seat Backflush:
-
The "seat" (where the needle seals) is a major dead volume trap.
-
Action: Enable "Seat Backflush" in your method. The flow should be reverse through the seat to push contaminants out to waste, not onto the column.
-
-
Tubing & Loops:
-
Replace stainless steel sample loops with PEEK-lined steel or pure PEEK if pressure permits (<400 bar). Steel surfaces can develop active sites over time that coordinate with the carboxyl group.
-
Troubleshooting Decision Tree
Use this logic flow to isolate the source of your carryover.
Figure 2: Diagnostic workflow to distinguish between system contamination, adsorption carryover, and mechanical dead volume.
Frequently Asked Questions (FAQ)
Q1: Can I use 100% Acetonitrile as my only wash solvent? A: For 7-COOH-CBD, this is often insufficient. While ACN dissolves the lipophilic tail, it does not effectively disrupt the hydrogen bonding of the carboxylic acid group to the metal needle. Adding Isopropanol (IPA) increases the solubility range, and adding a pH modifier (Ammonia or Formic Acid) is critical for "de-sticking" the molecule [2, 5].
Q2: I see "Ghost Peaks" in my blank even without a preceding high sample. Is this carryover? A: No. If a peak appears in a blank without a preceding high-concentration injection, it is likely system contamination (mobile phase, contaminated column frit, or contaminated wash solvent). Carryover is defined by a peak that appears only after a high challenge and diminishes in subsequent blanks.
Q3: Will the basic wash (Ammonium Hydroxide) damage my column? A: It can if it enters the column in large volumes. This is why we recommend the Dual-State wash. The first wash (Basic) cleans the needle externally or in the loop, and the second wash (Acidic) rinses the base away before the valve switches back to the column flow path. If you only have one wash line, stick to the "Magic Mix" (ACN:MeOH:IPA:H2O + Formic Acid) to be safe [3].
Q4: Why is 7-COOH-CBD worse than THC for carryover? A: THC is purely lipophilic. It washes off easily with strong organic solvents. 7-COOH-CBD is amphiphilic (LogP ~6, pKa ~4.5). This duality allows it to interact with multiple types of surfaces (hydrophobic plastics AND charged metals), making it significantly harder to remove than its parent compounds [4].
References
-
Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Application Note 720006346EN. Link
-
Agilent Technologies. Best Practices for Using an Agilent LC System: Carryover Reduction. Technical Note 01200-90091. Link
-
Sigma-Aldrich (MilliporeSigma). Determination of CBD, 7-hydroxy and 7-carboxy metabolites in human plasma. Application Note. Link
-
National Institutes of Health (NIH). Physiologically Based Pharmacokinetic Modeling of Cannabidiol... and Their Metabolites. CPT Pharmacometrics Syst Pharmacol. 2025. Link
-
Shimadzu. Reduced Carryover Using an LC Autosampler System. LabCompare Article. Link
Sources
Technical Support Center: Optimizing ESI Negative Mode for 7-Carboxycannabidiol (7-COOH-CBD)
Welcome to the advanced technical support center for the bioanalytical quantification of 7-Carboxycannabidiol (7-COOH-CBD). As a major, highly abundant metabolite of Cannabidiol (CBD), 7-COOH-CBD presents unique analytical challenges[1]. While parent CBD is typically ionized in positive mode, the carboxylic acid moiety of 7-COOH-CBD makes it highly amenable to negative electrospray ionization (ESI-)[1][2].
This guide provides drug development professionals and bioanalytical scientists with field-proven troubleshooting logic, optimized parameters, and self-validating protocols to ensure robust, interference-free detection.
Analytical Workflow Overview
To achieve limits of quantification (LOQ) in the sub-ng/mL range, the analytical workflow must synergize sample cleanup with optimal chromatographic and ionization conditions[1][3].
Fig 1. End-to-end analytical workflow for 7-COOH-CBD quantification.
Troubleshooting & FAQs
Q: Why is my 7-COOH-CBD signal severely suppressed when using 0.1% Formic Acid in the mobile phase?
A: This is a fundamental pH-driven ionization failure. Formic acid lowers the mobile phase pH to approximately 2.7. The carboxylic acid group on 7-COOH-CBD has a pKa of ~4.5. At pH 2.7, the molecule is almost entirely protonated (neutral) in solution, preventing the efficient formation of the deprotonated precursor ion
Q: How do I differentiate 7-COOH-CBD from THC-COOH in patient samples?
A: Mass spectrometry alone cannot differentiate them. 7-COOH-CBD and 11-nor-9-carboxy-
Q: I am seeing massive baseline drift and matrix effects at the retention time of 7-COOH-CBD. What is causing this?
A: You are likely experiencing ion suppression from endogenous blood phospholipids[7]. Standard protein precipitation (PPT) using acetonitrile removes proteins but leaves >90% of glycerophospholipids in the supernatant. In the ESI source, these highly surface-active lipids outcompete 7-COOH-CBD for charge on the droplet surface. Causality & Solution: Implement a 96-well phospholipid removal plate (e.g., Phree™) or Solid Phase Extraction (SPE)[3][7]. These plates utilize Lewis acid/base interactions (zirconia/titania) to selectively trap the phosphate groups of the lipids while allowing the target analytes to pass through unhindered.
Fig 2. Logical troubleshooting tree for resolving ESI- signal suppression.
Quantitative Data Parameters
To standardize your assay, utilize the validated multiple reaction monitoring (MRM) transitions and gradient conditions outlined below. The primary fragmentation pathway for 7-COOH-CBD is the highly favorable neutral loss of
Table 1: Optimized MRM Transitions for ESI Negative Mode
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 7-COOH-CBD | 343.3 | 299.1 | -20 to -25 | Quantifier (Loss of |
| 7-COOH-CBD | 343.3 | 245.0 | -30 to -35 | Qualifier[4] |
| 7-COOH-CBD-d3 | 346.3 | 302.1 | -20 to -25 | Internal Standard[5] |
Table 2: UHPLC Gradient Elution Profile [1] Column: C18 (100 × 2.1 mm, 1.7 µm)
| Time (min) | Flow Rate (mL/min) | %A (5 mM Ammonium Formate, pH 7.5) | %B (Acetonitrile) |
| 0.00 | 0.40 | 95 | 5 |
| 0.25 | 0.40 | 95 | 5 |
| 5.30 | 0.40 | 0 | 100 |
| 5.40 | 0.40 | 95 | 5 |
| 8.00 | 0.40 | 95 | 5 |
Causality Note: Starting at 5% organic ensures strong retention of the polar 7-COOH-CBD, preventing it from eluting in the void volume where unretained salts cause ion suppression. Ramping to 100% organic ensures complete elution of lipophilic endogenous compounds, preventing late-eluting matrix effects in subsequent runs[1].
Self-Validating Experimental Protocols
Protocol A: High-Throughput Plasma Extraction with Phospholipid Removal
This protocol utilizes protein precipitation combined with phospholipid filtration to achieve a pristine extract[3].
-
Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of 7-COOH-CBD-d3 internal standard (IS) working solution.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) to the well. Causality: ACN is a stronger protein precipitant than methanol and yields a tighter pellet, preventing downstream filter clogging[3][8].
-
Agitation: Vortex the plate at 1000 RPM for 5 minutes.
-
Phospholipid Filtration: Transfer the entire mixture to a 96-well phospholipid removal plate (e.g., Phree™) positioned over a clean collection plate[3].
-
Elution: Apply positive pressure (10-15 psi) or vacuum to push the solvent through the sorbent.
-
Self-Validation Check (Matrix Effect): During method development, monitor m/z 184 (the phosphocholine headgroup) in positive mode. Validation criterion: The m/z 184 peak area in the extracted sample must be <5% of the area observed in a standard PPT extract, confirming successful lipid removal.
-
Self-Validation Check (Recovery): The IS peak area must remain within ±15% across all patient samples compared to a neat solvent standard, confirming consistent extraction efficiency and lack of suppression[5].
Protocol B: ESI- Source Optimization for 7-COOH-CBD
Do not rely on auto-tune algorithms. Manually optimize the source to prevent in-source fragmentation.
-
Infusion: Infuse a 100 ng/mL neat standard of 7-COOH-CBD (in 50:50 Mobile Phase A:B) directly into the MS source at 10 µL/min.
-
Capillary Voltage Tuning: Set the ESI capillary voltage to -2.5 kV. Adjust in 0.1 kV increments. Target: Maximize the 343.3 m/z signal without inducing electrical discharge.
-
Cone Voltage / Declustering Potential Ramp: Ramp the cone voltage from -10 V to -60 V.
-
Self-Validation Check (In-Source Fragmentation): Plot the intensity of m/z 343.3 against the cone voltage. Validation criterion: The optimal voltage is achieved exactly at the apex of the response curve. If you observe the spontaneous appearance of m/z 299.1 in the MS1 scan, your cone voltage is too high and is causing premature in-source decarboxylation.
-
Collision Energy (CE) Optimization: Isolate m/z 343.3 in Q1. Ramp the CE in Q2 from -10 eV to -50 eV.
-
Self-Validation Check (CID Efficiency): Validation criterion: At the optimal CE (-20 to -25 eV), the sum of the product ion intensities (m/z 299.1 and 245.0) must equal at least 30% of the original unfragmented precursor ion intensity, confirming efficient collision-induced dissociation.
References
- Automated extraction and LC–MS-MS analysis of 11-nor-9-carboxy-tetrahydrocannabinol isomers and prevalence in authentic urine specimens. Oxford Academic.
- Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. PubMed.
- A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma. PubMed.
- Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract. Frontiers.
- UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formul
- Method Optimization for the Determination of Cannabinoids in Blood by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). CUNY Academic Works.
- A Phase 2, Double-Blind, Placebo-Controlled Trial to Investigate Potential Drug-Drug Interactions Between Cannabidiol and Clobazam.
- Quantification of Cannabinoids in Human Hair using A modified Derivatisation Procedure and Liquid Chromatography-Tandem Mass Spectrometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pharmacokinetics of Cannabidiol, Cannabidiolic Acid, Δ9-Tetrahydrocannabinol, Tetrahydrocannabinolic Acid and Related Metabolites in Canine Serum After Dosing With Three Oral Forms of Hemp Extract [frontiersin.org]
- 3. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. A simple, sensitive and rapid bioanalytical method for quantifying cannabidiol (CBD), 7-OH-CBD and 7-COOH-CBD in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution Analysis of CBD Metabolites
Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject: Resolving Chromatographic Peaks of CBD Metabolites (7-OH-CBD, 7-COOH-CBD) in Biological Matrices.
Metabolic Context & Target Analytes
Before troubleshooting, confirm your target analytes. In human plasma, Cannabidiol (CBD) undergoes extensive hepatic metabolism by CYP2C19 and CYP3A4. The primary resolution challenge lies in separating the amphiphilic parent from its polar, acidic metabolites while avoiding matrix interference.
Metabolic Pathway Visualization
Figure 1: Primary metabolic route of CBD illustrating the polarity shift from lipophilic parent to hydrophilic conjugates.
Caption: The primary oxidative pathway. Note the critical instability of the glucuronide conjugate, which can hydrolyze back to 7-COOH-CBD during sample prep.[1]
Validated Starting Protocol (The "Golden Standard")
If you are experiencing poor resolution, benchmark your current method against this validated workflow. This system prioritizes the separation of the critical pair (7-OH-CBD and CBD) and the peak shape of the acidic metabolite (7-COOH-CBD).
| Parameter | Specification | Rationale |
| Column Chemistry | Biphenyl or C18 (High Strength Silica) | Biphenyl phases utilize |
| Dimensions | 2.1 x 100 mm, 1.7 µm or 2.6 µm (Core-shell) | Balances backpressure with the theoretical plates needed for isomeric resolution. |
| Mobile Phase A | Water + 10 mM Ammonium Formate + 0.1% Formic Acid | CRITICAL: Formic acid alone is insufficient. Ammonium formate buffers the pH (~3.5) to protonate 7-COOH-CBD, preventing peak tailing [2]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides sharper peaks for cannabinoids than Methanol. |
| Flow Rate | 0.4 – 0.5 mL/min | Optimal linear velocity for UHPLC efficiency. |
| Gradient | 0-1 min: 30% B (Hold)1-7 min: 30% -> 90% B7-8 min: 90% B (Wash) | A shallow gradient slope is required to separate 7-OH-CBD from the massive CBD parent peak. |
Troubleshooting Guide (Q&A)
Issue 1: "My 7-COOH-CBD peak is tailing severely or splitting."
Diagnosis: Secondary Silanol Interactions & pH Mismatch. 7-COOH-CBD contains a carboxylic acid moiety.[1][2][3] On standard silica columns, ionized silanols attract the protonated acid, causing "shark-fin" tailing.
Corrective Protocol:
-
Buffer Check: Are you using only Formic Acid?
-
Fix: Add 5-10 mM Ammonium Formate to Mobile Phase A. This creates a buffered environment (pH ~3.5) that keeps the metabolite fully protonated (neutral) and masks secondary silanol sites [3].
-
-
Column Swap: If buffering fails, switch to a column with end-capping specifically designed for acidic compounds (e.g., Waters HSS T3 or Phenomenex Luna Omega PS C18).
Issue 2: "I cannot resolve 7-OH-CBD from the CBD parent peak."
Diagnosis: Insufficient Selectivity (
Corrective Protocol:
-
Selectivity Change: Switch to a Biphenyl stationary phase. The biphenyl ring interacts with the aromatic systems of cannabinoids differently than the alkyl chain of C18, often increasing the resolution (
) between the hydroxylated metabolite and the parent [1]. -
Gradient Optimization:
-
Action: Introduce an isocratic hold at the beginning of the run (e.g., hold at 40% B for 2 minutes). This forces the more polar metabolites (7-COOH and 7-OH) to elute before the gradient ramps up to elute the lipophilic CBD.
-
Issue 3: "My quantitation of 7-COOH-CBD varies wildly between replicates."
Diagnosis: Glucuronide Instability (The "Hidden" Source). The acyl-glucuronide metabolite (7-COOH-CBD-Glucuronide) is unstable. If your samples sit at room temperature or in an autosampler, the glucuronide hydrolyzes back into free 7-COOH-CBD, artificially inflating your concentration values [4].
Corrective Protocol:
-
Temperature Control: Maintain all samples at 4°C immediately after collection and during autosampler residence.
-
Acidification: Ensure the final sample extract is slightly acidic. Alkaline conditions accelerate hydrolysis.
-
Process Time: Analyze samples within 24 hours of extraction.
Issue 4: "I see signal suppression for the early eluting metabolites."
Diagnosis: Phospholipid Matrix Effect. 7-COOH-CBD elutes early (polar). In plasma samples, phospholipids also elute early or "bleed" continuously, suppressing ionization in the source.
Corrective Protocol:
-
Stop Protein Precipitation (PPT): PPT (adding ACN and spinning) leaves phospholipids in the supernatant.
-
Implement SPE (Solid Phase Extraction): Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Wash Step: 5% Methanol (removes salts).
-
Elution: 100% Acetonitrile (elutes cannabinoids while phospholipids remain or are washed off in a specific wash step depending on cartridge chemistry).
-
Advanced Troubleshooting: Decision Tree
Use this logic flow to isolate your chromatographic failure.
Caption: Diagnostic logic flow for resolving common chromatographic failures in CBD metabolite analysis.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
DePalma, R., et al. (2025). Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. Journal of Chromatography B. Link
-
Shimadzu Scientific Instruments. (2020). HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. Shimadzu Application News. Link
-
Mazur, R.K., et al. (2026). Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol. National Institutes of Health (PMC). Link
Sources
Topic: Impact of Hydrolysis Time on 7-COOH-CBD Quantification Accuracy
Technical Support Center: 7-COOH-CBD Quantification & Hydrolysis Optimization
Audience: Bioanalytical Scientists, Toxicologists, and Method Development Specialists. Scope: Optimization of urinary hydrolysis for 7-Nor-7-carboxycannabidiol (7-COOH-CBD) detection via LC-MS/MS or GC-MS.
Introduction: The Hydrolysis Paradox
Accurate quantification of 7-COOH-CBD (the primary urinary metabolite of Cannabidiol) relies entirely on the efficiency of the deconjugation step. Unlike parent CBD, which is excreted in trace amounts, 7-COOH-CBD exists in urine almost exclusively as a glucuronide conjugate .
The analytical challenge lies in a specific paradox:
-
Under-hydrolysis (insufficient time/enzyme activity) leaves the glucuronide intact, leading to significant false negatives or quantitative underestimation.
-
Over-exposure (excessive time or harsh pH) risks degrading the aglycone or inducing isomerization, compromising the structural integrity of the analyte.
This guide troubleshoots the critical variable of Time and its relationship with enzyme kinetics to ensure 100% recovery.
Module 1: The Kinetic Workflow (Visualized)
To understand where errors occur, we must visualize the analytical pathway. The following diagram illustrates the critical decision points where hydrolysis time impacts the final mass spectral signal.
Figure 1: Critical Control Points in the 7-COOH-CBD Hydrolysis Workflow.
Module 2: Troubleshooting & Optimization (Q&A)
Q1: Why are my 7-COOH-CBD recoveries inconsistent despite using a "standard" 2-hour hydrolysis?
The Issue: A 2-hour incubation is insufficient for the complete cleavage of cannabinoid glucuronides, particularly the ester-linked 7-COOH-CBD-glucuronide, unless enzyme concentrations are aggressively high.
The Science: 7-COOH-CBD-glucuronide hydrolysis follows Michaelis-Menten kinetics. The reaction rate depends on the enzyme source and the substrate concentration.
-
Evidence: Research by Scheidweiler et al. indicates that while E. coli
-glucuronidase is faster than Helix pomatia, a 4-hour incubation at 37°C is the minimum threshold for acceptable recovery when using standard enzyme loads (approx. 2,500 units).[1][2][3][4] -
The Risk: Stopping at 2 hours often halts the reaction at 60–80% completion, leading to high inter-sample variability (CV > 15%).
The Fix:
-
Option A (Speed): Increase enzyme load to 5,000+ units/mL if you must limit time to 4 hours.
-
Option B (Accuracy - Recommended): Extend hydrolysis to 16 hours (overnight) . This ensures the reaction reaches the plateau phase (100% deconjugation) regardless of minor variations in urine matrix pH or ionic strength.
Q2: Can I use Alkaline Hydrolysis (KOH/NaOH) to save time?
The Issue: Researchers often use alkaline hydrolysis for THC-COOH because it effectively cleaves ester glucuronides in 15–20 minutes. However, this is dangerous for CBD metabolites.
The Science: While 7-COOH-CBD is linked via an ester glucuronide (which is alkali-labile), the CBD scaffold itself is sensitive to harsh alkaline conditions.
-
Degradation: Strong bases can induce ring-opening or isomerization of CBD-related compounds.
-
Data: Comparative studies show that enzymatic hydrolysis yields significantly higher recovery of total CBD metabolites compared to alkaline hydrolysis (up to 250-fold difference in total CBD recovery in some matrices).
The Verdict: Do NOT use alkaline hydrolysis for 7-COOH-CBD. Stick to enzymatic hydrolysis to preserve the aglycone structure.
Q3: Does the source of Beta-Glucuronidase matter? (E. coli vs. Helix pomatia)
The Issue: Not all enzymes are created equal. Helix pomatia (snail) contains sulfatase activity but is kinetically slower for cannabinoids than E. coli (bacteria).
The Science:
-
E. coli: Highly specific for glucuronides. It operates optimally at pH 6.8 . It is faster and cleaner for this specific application.
-
Helix pomatia: Operates at pH 5.0 .[2] It is often less efficient for cannabinoid hydrolysis, requiring higher unit concentrations or longer times to match the yield of E. coli.
-
Red Abalone: A viable alternative, but E. coli generally outperforms it in speed-to-yield ratios for cannabinoid glucuronides.
Recommendation: Use E. coli
Module 3: Data Summary & Protocol
Comparative Hydrolysis Efficiency Table
| Hydrolysis Method | Incubation Time | Enzyme Source | Recovery Efficiency | Risk Factor |
| Rapid Enzymatic | 2 Hours | E. coli | Low (60-80%) | High variability (False Negatives) |
| Standard Enzymatic | 4 Hours | E. coli (5k units) | High (>95%) | Moderate (Requires high enzyme load) |
| Overnight Enzymatic | 16 Hours | E. coli | Optimal (100%) | Lowest (Robustness) |
| Alkaline | 20 Mins | N/A | Variable | High (Analyte Degradation) |
The "Gold Standard" Protocol (Enzymatic)
-
Aliquot: Transfer 200
L of urine to a glass tube. -
Internal Standard: Add 7-COOH-CBD-d3 immediately. Crucial: Adding IS before hydrolysis compensates for any incomplete hydrolysis if the IS is also a glucuronide, though usually, deuterated aglycone is used to correct for extraction efficiency.
-
Buffer: Add 0.1 M Phosphate Buffer (pH 6.8). Check pH: Activity drops sharply below pH 6.0.
-
Enzyme: Add 5,000 units of E. coli
-glucuronidase. -
Incubation:
-
Stop Reaction: Add ice-cold acetonitrile or adjust pH to <3 (if performing SPE) to quench the enzyme.
Module 4: Kinetic Visualization
The following graph illustrates the "Plateau Effect." You must incubate until the curve flattens.
Figure 2: Theoretical recovery curve showing the danger of terminating hydrolysis before 4 hours.
References
-
Scheidweiler, K. B., et al. (2013). Impact of Enzymatic and Alkaline Hydrolysis on CBD Concentration in Urine. Journal of Analytical Toxicology. Available at: [Link]
-
U.S. National Institutes of Health (NIH).Comparison of Species-Specific
-Glucuronidase Hydrolysis of Cannabinoid Metabolites. Available at: [Link] -
Huestis, M. A. (2007). Human Cannabinoid Pharmacokinetics. Chemistry & Biodiversity. Available at: [Link]
Sources
Validation & Comparative
distinguishing CBD use from marijuana use via 7-COOH-CBD/THC-COOH ratios
Title : Distinguishing CBD Use from Marijuana Use: A Definitive Guide to the 7-COOH-CBD / THC-COOH Ratio
Introduction
The widespread legalization and consumption of hemp-derived cannabidiol (CBD) products have introduced a critical vulnerability into forensic and workplace drug testing. Because commercial "full-spectrum" CBD products are legally permitted to contain trace amounts of Δ9-tetrahydrocannabinol (THC) (up to 0.3%), chronic use can lead to the accumulation of THC metabolites. Consequently, individuals abstaining from marijuana but using legal CBD may present with urinary 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH) concentrations exceeding the standard 15 ng/mL confirmation cutoff, triggering a "false" positive for illicit marijuana use[1].
To resolve this analytical dilemma, toxicologists have shifted from absolute THC-COOH quantification to a comparative biomarker strategy: measuring the ratio of CBD's primary inactive metabolite, 7-carboxy-cannabidiol (7-COOH-CBD), to THC-COOH. This guide provides an objective comparison of traditional testing versus ratio-based diagnostics, detailing the metabolic causality, analytical pitfalls, and validated LC-MS/MS protocols required to accurately distinguish CBD from marijuana use.
Mechanistic Causality: Divergent Cannabinoid Metabolism
Understanding the diagnostic power of the 7-COOH-CBD/THC-COOH ratio requires examining the hepatic biotransformation of phytocannabinoids.
Upon ingestion or inhalation, both THC and CBD undergo rapid first-pass metabolism driven primarily by Cytochrome P450 (CYP450) enzymes.
-
THC Metabolism : THC is hydroxylated by CYP2C9 and CYP2C19 to the active metabolite 11-OH-THC. Subsequent oxidation yields the inactive, highly lipophilic biomarker 11-COOH-THC (THC-COOH), which is conjugated with glucuronic acid and excreted in urine[2].
-
CBD Metabolism : CBD follows a parallel homologous pathway. It is hydroxylated by CYP2C19 and CYP3A4 to 7-OH-CBD. Cytosolic enzymes, notably aldehyde dehydrogenases (ALDH), then oxidize this intermediate into 7-carboxy-cannabidiol (7-COOH-CBD), the most abundant urinary CBD metabolite[3]. Following oral administration, 7-COOH-CBD systemic exposure is up to 40-fold higher than parent CBD[4].
Hepatic metabolic pathways of THC and CBD yielding their primary inactive carboxy-metabolites.
The Analytical Dilemma: Artifactual Conversion in GC-MS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for THC-COOH confirmation. However, GC-MS sample preparation often requires derivatization (e.g., using perfluorinated anhydrides) under highly acidic conditions.
Research has demonstrated a critical flaw in this approach when testing CBD users: under extended exposure to acidic environments during sample preparation, 7-COOH-CBD can undergo artifactual cyclization, converting directly into THC-COOH[5]. This chemical conversion creates a true false-positive, where the analytical methodology itself synthesizes the illicit biomarker. To preserve scientific integrity and prevent artifactual conversion, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be utilized, as it allows for direct analysis of the metabolites without aggressive acidic derivatization[5].
Comparative Analysis: Establishing the Diagnostic Ratio
Because long-term use of unregulated commercial CBD can result in legitimate THC-COOH concentrations exceeding 15 ng/mL, absolute quantitation is no longer definitive[1].
Clinical assays have established that calculating the concentration ratio of 7-COOH-CBD to THC-COOH provides a reliable diagnostic classification. A ratio of > 10 strongly indicates that the detected THC-COOH is an artifact of trace THC in commercial CBD products, whereas a ratio of < 1 indicates primary marijuana consumption[1].
Table 1: Comparative Analysis of Urinary Biomarkers
| Product Consumed | Typical THC Content | Expected THC-COOH (ng/mL) | Expected 7-COOH-CBD (ng/mL) | 7-COOH-CBD / THC-COOH Ratio | Diagnostic Classification |
| Marijuana | > 15% | > 15 | Low / None | < 1 | Definite Marijuana Use |
| Commercial CBD | < 0.3% | 5 – 50 | > 500 | > 10 | Commercial CBD Use |
| Pure CBD Isolate | 0.0% | 0 | > 500 | ∞ | Pure CBD Use |
Validated Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthiness, the following self-validating LC-MS/MS protocol is designed to accurately quantify both metabolites while preventing artifactual conversion.
Step 1: Sample Preparation & Enzymatic Hydrolysis Causality: Both 7-COOH-CBD and THC-COOH are extensively conjugated with glucuronic acid for urinary excretion. To measure total metabolite concentrations, these conjugates must be cleaved.
-
Aliquot 1.0 mL of the urine specimen into a clean glass test tube.
-
Add deuterated internal standards (e.g., THC-COOH-d9 and 7-COOH-CBD-d3) to ensure a self-validating system that corrects for matrix effects and extraction losses.
-
Add 50 µL of recombinant β-glucuronidase enzyme and 500 µL of sodium acetate buffer (pH 5.0).
-
Incubate at 55°C for 1 hour. Note: Avoid strong mineral acids for hydrolysis, as they trigger the conversion of CBD metabolites to THC analogs.
Step 2: Solid-Phase Extraction (SPE) Causality: SPE removes urinary salts, proteins, and matrix interferences, selectively concentrating the highly lipophilic cannabinoid carboxylic acids.
-
Condition a reverse-phase polymeric SPE cartridge with 2 mL methanol, followed by 2 mL deionized water.
-
Load the hydrolyzed urine sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash the cartridge with 2 mL of 5% methanol in water to elute polar interferences.
-
Dry the cartridge under full vacuum for 5 minutes.
-
Elute the target analytes using 2 mL of Hexane:Ethyl Acetate (75:25, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.
Step 3: LC-MS/MS Acquisition Causality: Electrospray ionization in negative mode (ESI-) is optimal for deprotonating carboxylic acid functional groups, yielding high sensitivity for both 7-COOH-CBD and THC-COOH without derivatization.
-
Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Monitor transitions in Multiple Reaction Monitoring (MRM) mode:
-
THC-COOH: m/z 343.2 → 299.2 (Quantifier), 343.2 → 245.1 (Qualifier)
-
7-COOH-CBD: m/z 329.2 → 285.2 (Quantifier), 329.2 → 217.1 (Qualifier)
-
Step 4: Data Analysis & Ratio Calculation Quantify concentrations based on the internal standard calibration curve. Divide the total 7-COOH-CBD concentration by the total THC-COOH concentration. Apply the >10 threshold to distinguish commercial CBD use from marijuana use.
LC-MS/MS analytical workflow and diagnostic logic for differentiating CBD from marijuana use.
Table 2: LC-MS/MS Method Validation Parameters A robust assay must demonstrate wide linearity to capture the massive 7-COOH-CBD concentrations seen in heavy CBD users alongside trace THC-COOH.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Precision (%CV) | Accuracy (%) |
| 11-COOH-THC | 0.5 | 1.0 | 1.0 – 500 | < 8.5% | 92 – 108% |
| 7-COOH-CBD | 1.0 | 2.0 | 2.0 – 2500 | < 9.2% | 90 – 110% |
Conclusion
The 7-COOH-CBD/THC-COOH ratio represents a critical evolution in forensic toxicology. By understanding the metabolic pathways and avoiding the artifactual conversion inherent to acidic GC-MS preparation, laboratories can leverage LC-MS/MS to definitively protect legal CBD consumers from false allegations of illicit marijuana use.
References
Sources
- 1. Using measured cannabidiol and tetrahydrocannabinol metabolites in urine to differentiate marijuana use from consumption of commercial cannabidiol products - CED Clinic [cedclinic.com]
- 2. Cannabinoid Metabolites as Inhibitors of Major Hepatic CYP450 Enzymes, with Implications for Cannabis-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic Enzymes Generate Cannabinoid Metabolites 7-Carboxycannabidiol and 11-Nor-9-carboxytetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of 7-Carboxy-Cannabidiol (7-COOH-CBD) to 11-Nor-9-Carboxy-Tetrahydrocannabinol (THC-COOH) during Sample Preparation for GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison and Validation Guide for 7-Carboxycannabidiol (7-COOH-CBD) Certified Reference Materials
Introduction: The Analytical Imperative of 7-COOH-CBD
As the therapeutic and consumer applications of Cannabidiol (CBD) expand, rigorous bioanalytical frameworks are required to evaluate its pharmacokinetics and systemic safety. Following administration, CBD is extensively metabolized in the liver by cytochrome P450 isoforms (predominantly CYP2C19 and CYP3A4) into 7-hydroxycannabidiol (7-OH-CBD)[1]. This intermediate is rapidly oxidized by cytosolic enzymes into 7-Carboxycannabidiol (7-COOH-CBD) [1].
In humans, 7-COOH-CBD is the most abundant circulating biomarker of CBD exposure, circulating at levels up to 45 times higher than the parent drug and representing over 90% of detectable metabolites in plasma[2],[1]. Because 7-COOH-CBD lacks the pharmacological activity of its precursors[3], its accurate quantification is strictly a metric of exposure, metabolism, and clearance. To achieve reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification in complex matrices, laboratories must utilize high-fidelity Certified Reference Materials (CRMs) to construct self-validating analytical workflows.
Hepatic metabolic pathway of Cannabidiol to its primary metabolite this compound.
Comparative Analysis of 7-COOH-CBD Reference Materials
When engineering an LC-MS/MS assay, the metrological traceability of your calibrators dictates the integrity of your data. Application scientists must evaluate CRMs based on concentration accuracy, solvent compatibility, and the availability of matched isotopically labeled internal standards (ILIS).
The use of a deuterated internal standard (e.g., 7-COOH-CBD-d3) is a non-negotiable requirement to correct for matrix-induced ion suppression during electrospray ionization (ESI)[4]. Below is an objective comparison of the primary commercial suppliers utilized in validated pharmacokinetic studies:
Table 1: Commercial Alternatives for 7-COOH-CBD Reference Materials
| Supplier | Product Specifications | Isotopic Standard Available | Key Differentiator & Application |
| Cerilliant (MilliporeSigma) | 1.0 mg/mL in Methanol (CAS: 1101886-13-8),[5] | Yes (7-COOH-CBD-D3, 100 μg/mL) | Snap-N-Shoot® ampoules eliminate handling variance. ISO 17034 accredited for strict forensic/clinical use. |
| Cayman Chemical | 1.0 mg/mL in Methanol | Yes (7-COOH-CBD-D3) | Extensive catalog of minor metabolites (e.g., 6α-OH-CBD) for comprehensive pathway profiling[6],[2]. |
| Toronto Research Chemicals (TRC) | Custom Solid/Liquid Formats | Yes (Custom synthesis) | Optimal for sourcing rare phase II conjugates (e.g., glucuronides) for hydrolysis validation[7]. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure scientific integrity, a bioanalytical protocol must be designed with causality in mind—every step must actively prevent a specific mode of analytical failure. The following step-by-step methodology details the extraction and quantification of 7-COOH-CBD from human plasma, compliant with FDA M10 Bioanalytical Method Validation guidelines[4],[8].
Step 1: Matrix Aliquoting and Internal Standard Spiking
-
Procedure: Aliquot 100 µL of human plasma into a 96-well plate. Spike with 10 µL of the working internal standard solution (7-COOH-CBD-d3 diluted from the 100 μg/mL CRM).
-
Causality: 7-COOH-CBD is highly lipophilic and heavily protein-bound. Spiking the deuterated standard directly into the raw matrix before extraction ensures the ISTD undergoes the exact same recovery losses and ionization dynamics as the endogenous analyte, perfectly normalizing instrumental drift[4].
Step 2: Protein Precipitation and Phospholipid Removal
-
Procedure: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each well. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a 96-well Phree™ Phospholipid removal plate and filter[4],[8].
-
Causality: The 3:1 ratio of organic solvent rapidly denatures binding proteins, releasing the metabolite. The acidic environment maintains the carboxylic acid moiety of 7-COOH-CBD in its protonated, uncharged state, preventing loss. The phospholipid removal plate eliminates endogenous glycerophospholipids that would otherwise co-elute and cause severe signal quenching in the ESI source[8].
Step 3: UHPLC Chromatographic Separation
-
Procedure: Inject 2 µL of the filtrate onto an ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) maintained at 60°C[3]. Use a gradient mobile phase of (A) Water with 5 mM ammonium formate and 0.1% Formic Acid, and (B) Acetonitrile with 0.1% Formic Acid[3].
-
Causality: The hydrophobic alkyl chain of CBD metabolites requires a non-polar stationary phase (C18) for adequate retention. The gradient ensures sharp peak shapes and provides the necessary theoretical plates to resolve 7-COOH-CBD from isobaric interferences, such as 11-COOH-THC[4],[9].
Step 4: Tandem Mass Spectrometry (ESI- MRM)
-
Procedure: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[9].
-
Causality: While the parent CBD molecule is often analyzed in positive mode, 7-COOH-CBD yields vastly superior signal-to-noise ratios in negative ion mode due to the facile deprotonation of its carboxylic acid group, forming a highly stable[M-H]⁻ precursor ion[9],[3].
Step-by-step bioanalytical workflow for 7-COOH-CBD quantification using LC-MS/MS.
Quantitative Validation Data
When utilizing high-purity CRMs and the optimized workflow described above, laboratories can expect to meet or exceed the rigorous acceptance criteria set forth by the FDA. The table below summarizes typical validation parameters observed in recent high-throughput clinical and toxicological studies[10],[4],[8].
Table 2: Typical LC-MS/MS Validation Parameters for 7-COOH-CBD
| Validation Parameter | FDA M10 Acceptance Criteria | Typical Observed Performance (Plasma/Serum) |
| Linear Dynamic Range | R² ≥ 0.99 | 20 – 10,000 ng/mL[10] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ≥ 5:1 | 20 ng/mL (to 31.25 ng/mL)[10],[8] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.03% – 14.33%[8] |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | 93.87% – 107.31%[8] |
| Analyte Recovery | Consistent across QC levels | 83.90% – 90.85%[8] |
References
Sources
- 1. NAD(P)+-dependent alcohol oxidoreductases oxidize 7-hydroxycannabidiol to a reactive formyl metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. 7-Carboxy cannabidiol (7-COOH-CBD) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method to Measure Cannabinoids in Bronchoalveolar-Lavage Fluid of Patients with e-Cigarette, or Vaping, Product Use-Associated Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations | MDPI [mdpi.com]
Inter-Laboratory Comparison Guide: 7-COOH-CBD Measurement
Establishing the Gold Standard: LC-MS/MS vs. Legacy GC-MS Methodologies
Part 1: Executive Summary & Core Directive
The Challenge: 7-nor-7-carboxycannabidiol (7-COOH-CBD) is the primary urinary and plasma metabolite of Cannabidiol (CBD), often present at concentrations 5–10 fold higher than the parent drug.[1] As CBD consumption rises, distinguishing legitimate CBD use from marijuana (THC) intake is critical.
The Problem with Alternatives:
Legacy GC-MS protocols require high-temperature injection and acidic derivatization.[2] These conditions can artifactually convert CBD into
The Solution (The "Product"):
This guide establishes the Optimized LC-MS/MS Reference Protocol using E. coli
Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Metabolic Context & Analytical Targets
CBD is extensively metabolized by CYP450 isozymes (CYP2C19, CYP3A4). The primary pathway involves hydroxylation to 7-OH-CBD , followed by oxidation to the inactive carboxylic acid, 7-COOH-CBD .[3] In urine, 7-COOH-CBD exists primarily as a glucuronide conjugate.
-
Critical Insight: Direct analysis of urine without hydrolysis detects only free 7-COOH-CBD, missing >90% of the total load.
-
Causality: The choice of hydrolysis enzyme determines accuracy. Helix pomatia (snail) glucuronidase often shows lower efficiency for cannabinoid carboxylates compared to E. coli recombinant enzymes.
2. Comparative Analysis: LC-MS/MS vs. Alternatives
The following data summarizes inter-laboratory findings comparing the Optimized LC-MS/MS Protocol against standard GC-MS workflows.
Table 1: Performance Comparison of Analytical Methodologies
| Feature | Optimized LC-MS/MS (Recommended) | GC-MS (Alternative) | Immunoassay (Screening) |
| Analyte State | Native (No derivatization) | Derivatized (Silylation required) | Native (Antibody binding) |
| Artifact Risk | Null (Soft ionization, low temp) | High (Acidic conversion of CBD | Moderate (Cross-reactivity) |
| LOD/LOQ | 0.5 – 1.0 ng/mL | 2.0 – 5.0 ng/mL | 20 – 50 ng/mL |
| Selectivity | Distinguishes isomers (6- | Co-elution common without 2D-GC | Low specificity |
| Throughput | High (8 min run time) | Low (Long prep + run time) | Very High |
| Hydrolysis | Compatible with E. coli (Fast) | Requires extensive cleanup post-hydrolysis | N/A |
3. The "Artifact" Phenomenon: Why GC-MS Fails
In GC-MS, samples are typically derivatized with BSTFA or MSTFA. If excess derivatizing agent is present in an acidic environment (or high injector port temperatures >250°C are used), CBD can undergo ring closure to form
-
Impact: A sample containing only CBD and 7-COOH-CBD can test positive for THC-COOH in GC-MS assays, a catastrophic failure for forensic defensibility.
-
Validation: The LC-MS/MS protocol operates at ambient temperatures (ESI source <100°C at vaporization point relative to GC) and uses neutral pH mobile phases, eliminating this conversion risk.
Part 3: Visualization & Formatting
Diagram 1: Metabolic Pathway & Analytical Targets
Caption: Major metabolic route of CBD showing the target analyte (7-COOH-CBD) and the glucuronidation step requiring hydrolysis.
Diagram 2: Recommended LC-MS/MS Workflow
Caption: Step-by-step Standard Operating Procedure (SOP) for high-fidelity 7-COOH-CBD quantitation.
Part 4: Experimental Protocol (The Standard)
To replicate the "Product" performance in your inter-laboratory comparison, adhere to this validated protocol.
1. Reagents & Standards:
-
Target: 7-nor-7-carboxycannabidiol (Cerilliant/Cayman Chemical).
-
Internal Standard (IS): 7-nor-7-carboxycannabidiol-d3.[4]
-
Enzyme: E. coli recombinant
-glucuronidase (Preferred over Helix pomatia due to cleaner background and higher specific activity).
2. Sample Preparation (Urine):
-
Aliquot: Transfer 50 µL of urine to a silanized glass tube.
-
Spike: Add 20 µL of IS working solution (100 ng/mL).
-
Hydrolysis: Add 25 µL E. coli
-glucuronidase + 25 µL Reaction Buffer (pH 6.8). Incubate at 50°C for 15-30 minutes .-
Note: Extended incubation (>1 hour) or high acidity can degrade CBD.
-
-
Quench/Extraction: Add 200 µL ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex for 30s.
-
Clarify: Centrifuge at 10,000 rpm for 10 minutes. Transfer supernatant to LC vial.
3. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 6 minutes.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Acidic cannabinoids ionize better in negative mode).
-
MRM Transitions:
-
7-COOH-CBD: m/z 343.2
299.1 (Quant), 343.2 245.1 (Qual). -
7-COOH-CBD-d3: m/z 346.2
302.1.
-
4. Validation Criteria (Self-Validating System):
-
Hydrolysis Efficiency Control: Run a "Hydrolysis Control" sample (spiked with glucuronidated standard) in every batch. Recovery must be >85%.
-
Conversion Control: Run a high-concentration CBD sample (10,000 ng/mL). Monitor for THC-COOH peaks.[5][6][7][8][9] There should be zero detection of THC-COOH in the LC-MS/MS trace.
Part 5: References
-
Comparison of Cannabinoid Analysis Methods
-
Artifactual Conversion Risks
-
Title: Conversion of 7-Carboxy-Cannabidiol (7-COOH-CBD) to 11-Nor-9-Carboxy-Tetrahydrocannabinol (THC-COOH) during Sample Preparation for GC-MS Analysis.
-
Source: Journal of Analytical Toxicology (Oxford Academic)
-
URL:[Link]
-
-
Hydrolysis Efficiency
-
Title: Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine.
-
Source: National Institutes of Health (PubMed Central)
-
URL:[Link]
-
-
Reference Standards & Stability
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crlcorp.com [crlcorp.com]
- 6. Conversion of 7-Carboxy-Cannabidiol (7-COOH-CBD) to 11-Nor-9-Carboxy-Tetrahydrocannabinol (THC-COOH) during Sample Preparation for GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. bioszeparacio.hu [bioszeparacio.hu]
Technical Comparison: Chromatographic Resolution of 7-COOH-CBD vs. Delta-8-THC-COOH
Executive Summary
The differentiation of 7-nor-7-carboxycannabidiol (7-COOH-CBD) from 11-nor-9-carboxy-delta-8-tetrahydrocannabinol (Delta-8-THC-COOH) represents a critical challenge in modern forensic toxicology. With the proliferation of "legal" hemp-derived Delta-8-THC products, laboratories face a tripartite separation problem: distinguishing the non-psychoactive CBD metabolite (7-COOH-CBD) from the psychoactive Delta-8 and Delta-9 THC metabolites.
These compounds are isobaric (m/z ~343 in negative mode) and share significant structural homology. Standard C18 chemistries often fail to provide baseline resolution between Delta-8 and Delta-9 isomers, and can suffer from co-elution with CBD metabolites depending on mobile phase pH. This guide outlines the definitive chromatographic strategies—prioritizing Fluorophenyl (PFP) stationary phases—to achieve robust separation, ensuring legal defensibility of results.
The Physicochemical Challenge
Both analytes are carboxylic acid metabolites excreted in urine, often as glucuronide conjugates. Their separation relies on subtle differences in steric shape and pi-pi interaction potential rather than simple hydrophobicity.
| Feature | 7-COOH-CBD | Delta-8-THC-COOH | Delta-9-THC-COOH |
| Origin | Major metabolite of Cannabidiol (CBD) | Major metabolite of Delta-8-THC | Major metabolite of Delta-9-THC |
| Formula | C21H28O4 | C21H28O4 | C21H28O4 |
| Exact Mass | 344.1988 Da | 344.1988 Da | 344.1988 Da |
| Structure | Open pyran ring; 2 hydroxyls | Closed pyran ring; double bond at C8 | Closed pyran ring; double bond at C9 |
| Polarity | Higher (elutes earlier in RP) | Intermediate | Lower (elutes later in RP) |
| Key Challenge | Isobaric Interference: MS/MS transitions (e.g., 343 -> 299) are common to all three.[1][2] Chromatography is the only filter. |
Primary Method: LC-MS/MS (Fluorophenyl Selectivity)
Why C18 Fails and PFP Succeeds
Traditional C18 columns rely on hydrophobic interactions. While they can separate CBD metabolites from THC metabolites based on the "open ring" polarity difference, they notoriously struggle to resolve Delta-8-COOH from Delta-9-COOH .
The Solution: Pentafluorophenyl (PFP) / Fluorophenyl Phases PFP phases introduce pi-pi interactions and shape selectivity . The rigid, planar structure of the THC isomers interacts differently with the fluorine atoms on the stationary phase compared to the more flexible CBD metabolite structure.
-
Mechanism: The electron-deficient fluorine ring interacts strongly with the electron-rich double bonds of the cannabinoids. The position of the double bond (Delta-8 vs Delta-9) significantly alters this interaction energy, creating separation.
Experimental Protocol (Recommended)
This protocol utilizes a Fluorophenyl column to achieve baseline resolution of the "Isobaric Triad."
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).
-
Column: Raptor FluoroPhenyl (Restek) or InfinityLab Poroshell 120 PFP (Agilent).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH control).
-
Flow Rate: 0.4 – 0.6 mL/min.
-
Temperature: 35°C – 40°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 40% | Initial Hold |
| 1.00 | 40% | Load |
| 9.00 | 80% | Linear Ramp (Critical for Isomer Separation) |
| 9.01 | 95% | Wash |
| 11.00 | 95% | Wash Hold |
| 11.10 | 40% | Re-equilibration |
Performance Data & Elution Order
Under these conditions, the elution order is dictated by polarity and pi-pi retention strength:
-
7-COOH-CBD: Elutes First (~3.0 - 4.5 min).
-
Reason: The open ring structure exposes two hydroxyl groups (one phenolic, one from the opened ring precursor logic), making it significantly more polar than the THC metabolites.
-
-
Delta-8-THC-COOH: Elutes Second (~5.5 min).
-
Reason: The Delta-8 double bond is thermodynamically more stable and interacts slightly less strongly with the PFP phase than the Delta-9 isomer in this specific configuration.
-
-
Delta-9-THC-COOH: Elutes Third (~6.4 min).
-
Reason: Strongest retention among the acids.
-
Resolution (
- (7-COOH-CBD / D8-COOH) > 5.0 (Easily separated).
- (D8-COOH / D9-COOH) > 1.5 (Baseline separated on PFP; often co-elutes on C18).
Secondary Method: GC-MS (Derivatization Risks)
While LC-MS/MS is the modern gold standard, GC-MS remains in use. However, it introduces a critical risk of artifact generation .
-
Derivatization: Carboxylic acid metabolites are non-volatile and must be derivatized (e.g., Methylation, Silylation with BSTFA/TMCS).
-
The Acid Trap: Avoid acidic hydrolysis or harsh acidic derivatization conditions if parent CBD is present. Acid can cyclize CBD into Delta-9-THC and Delta-8-THC artifacts in vitro, leading to false positives.
-
Differentiation:
-
Using TMS derivatives , 7-COOH-CBD (di-TMS) and THC-COOH (mono-TMS usually, or di-TMS if phenolic OH reacts) have distinct fragmentation patterns.
-
Delta-8 vs Delta-9: They have identical retention times on many standard capillary columns (e.g., DB-5MS). Separation requires specialized phases or reliance on minor ion ratio differences (e.g., m/z 341 base peak).
-
Expert Verdict: Use LC-MS/MS to avoid the derivatization/isomerization headache.
Visualizing the Workflow & Logic
Diagram 1: The "Isobaric Triad" Separation Workflow
This diagram illustrates the sample preparation and decision logic required to ensure no false positives occur due to glucuronide interference or isomerization.
Caption: Workflow emphasizing the risk of acidic hydrolysis and the necessity of PFP chromatography.
Diagram 2: Chromatographic Decision Tree
How to select the right column based on the analytes present.
Caption: Decision logic highlighting why PFP is superior to C18 for isomer differentiation.
References
-
McMillin, G. A., et al. (2024). 11-Nor-9-Carboxy-Δ8-Tetrahydrocannabinol, 7-Carboxy Cannabidiol, and 11-Nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Urine by LC-MS/MS. Methods in Molecular Biology. Link
-
Restek Corporation. (2024).[3][6] Fast Analysis of Δ8-THC, Δ9-THC, and Isomeric Hydroxy and Carboxy Metabolites in Whole Blood by LC-MS/MS. Restek Application Notes. Link
-
Kura Biotech. (2025). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Journal of Analytical Toxicology / Springer. Link
-
Phenomenex. (2023). Separation of Delta-8-Carboxy-THC and Delta-9-Carboxy-THC by LC-MS/MS Analysis. Phenomenex Application Notes. Link
-
Meehan-Atrash, J., & Luo, S. (2021). Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature. Toxics. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
